SR 43845
描述
属性
CAS 编号 |
114037-60-4 |
|---|---|
分子式 |
C44H64N8O8 |
分子量 |
833.0 g/mol |
IUPAC 名称 |
2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C44H64N8O8/c1-4-29(2)40(43(60)52-44(3,26-53)27-54)51-39(57)23-37(55)34(20-30-12-7-5-8-13-30)49-42(59)36(22-33-25-46-28-47-33)50-41(58)35(21-31-14-9-6-10-15-31)48-38(56)18-17-32-16-11-19-45-24-32/h6,9-11,14-16,19,24-25,28-30,34-37,40,53-55H,4-5,7-8,12-13,17-18,20-23,26-27H2,1-3H3,(H,46,47)(H,48,56)(H,49,59)(H,50,58)(H,51,57)(H,52,60) |
InChI 键 |
NZGWKVVFXREROW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)(CO)CO)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CN=CC=C4)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SR 43845; SR-43845; SR43845; |
产品来源 |
United States |
Foundational & Exploratory
SR 43845: A Technical Overview of its Mechanism of Action as a Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 43845 is a potent, direct inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the apex of this enzymatic cascade, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor and a key driver of hypertension. This technical guide provides a detailed examination of the mechanism of action of this compound, including available quantitative data, relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Direct Renin Inhibition
The primary mechanism of action of this compound is its direct, competitive inhibition of the aspartyl protease, renin. Renin initiates the RAAS cascade by cleaving its substrate, angiotensinogen, to form the decapeptide angiotensin I. This compound binds to the active site of renin, preventing this catalytic conversion.[1] This blockade leads to a dose-dependent decrease in plasma renin activity (PRA), which in turn reduces the downstream production of angiotensin II. The reduction in angiotensin II levels results in vasodilation and a subsequent lowering of blood pressure.[2]
Quantitative Data Summary
The inhibitory potency and in vivo effects of this compound have been quantified in preclinical studies. The following tables summarize the key available data.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Species | Source |
| IC50 | 1 x 10-11 mol/L | Human and Primate Plasma Renin | [2] |
Table 2: In Vivo Effects of this compound in Conscious, Sodium-Replete Macaca
| Dose (µg/kg per min for 30 min) | Mean Arterial Pressure Reduction (mmHg) | Plasma Renin Activity (PRA) Inhibition (%) |
| 0.33 | Not specified, but noted as the start of a notable effect | ~90% |
| 3.3 | Dose-related decrease | Not specified |
| 33 | Dose-related decrease | Not specified |
| 100 | 22 ± 2 | Not specified |
| 200 | No further reduction from 100 µg/kg per min | Not specified |
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the available literature, the following methodologies are representative of the types of assays that would have been employed to characterize its mechanism of action.
In Vitro Renin Inhibition Assay (General Protocol)
This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of a renin inhibitor.
Objective: To quantify the concentration of this compound required to inhibit 50% of renin activity in vitro.
Materials:
-
Human or primate recombinant renin
-
Synthetic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
This compound at various concentrations
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the renin enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the synthetic renin substrate to each well.
-
Monitor the fluorescence signal over time using a fluorometric plate reader. The cleavage of the FRET substrate by renin will result in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Antihypertensive Activity and Plasma Renin Activity (PRA) in a Primate Model
This protocol is based on the study of this compound in conscious, sodium-replete macaca.[2]
Objective: To evaluate the dose-dependent effects of this compound on blood pressure and plasma renin activity in a relevant animal model.
Experimental Workflow:
Procedure:
-
Animal Model: Conscious, chronically instrumented sodium-replete macaca (cynomolgus monkeys) are used.[2] Chronic instrumentation allows for the measurement of cardiovascular parameters without the confounding effects of anesthesia.
-
Drug Administration: this compound is administered via intravenous infusion at escalating doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg per minute for 30 minutes).[2]
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded throughout the infusion and recovery periods.
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the infusion.
-
Plasma Renin Activity (PRA) Measurement:
-
Blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at low temperature to prevent cryoactivation of prorenin.
-
PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen. This is typically done using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) for angiotensin I. The plasma is incubated at 37°C for a specific time, and the amount of angiotensin I generated is quantified.
-
Conclusion
This compound is a highly potent direct renin inhibitor that effectively lowers blood pressure by blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its mechanism of action is well-defined, and its efficacy has been demonstrated in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, highlighting the therapeutic potential of targeting renin for the management of hypertension.
References
SR 43845: A Technical Overview of its Interaction with the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Dated: December 8, 2025
Abstract
SR 43845 is a potent renin inhibitor that has been investigated for its potential to modulate the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. This document provides a technical overview of this compound, summarizing its known effects on the RAS, presenting available quantitative data from preclinical studies, and outlining relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.
Introduction to the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] The system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or decreased sodium concentration.[1] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the highly active octapeptide, angiotensin II.
Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 receptor.[4] This binding triggers a cascade of events, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] Consequently, inhibitors of this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are cornerstone therapies for these conditions. Direct renin inhibitors, like this compound, represent another class of drugs that target the initial and rate-limiting step of this critical pathway.
This compound: A Potent Renin Inhibitor
This compound is a renin inhibitor that has demonstrated significant activity in preclinical models.[5][6][7][8] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide |
| Chemical Formula | C44H64N8O8 |
| Molecular Weight | 833.04 g/mol |
| In Vitro Potency (IC50) | 10⁻¹¹ mol/L (for human and primate plasma renin)[5] |
Quantitative Data from Preclinical Studies
The primary source of in vivo data for this compound comes from a study conducted in conscious, sodium-replete cynomolgus monkeys.[5] The study compared the effects of this compound with the ACE inhibitor captopril on blood pressure and plasma renin activity (PRA).
Table 1: Dose-Dependent Effects of this compound Infusion on Mean Arterial Pressure (MAP) in Cynomolgus Monkeys[5]
| Infusion Dose (µg/kg/min) | Duration (min) | Change in MAP (mmHg) | Baseline MAP (mmHg) |
| 0.33 | 30 | Decrease | 110 ± 5 |
| 3.3 | 30 | Dose-related decrease | 110 ± 5 |
| 33 | 30 | -14 ± 1 | 114 ± 4 |
| 100 | 30 | -22 ± 2 (Maximal) | 110 ± 5 |
| 200 | 30 | No further reduction | 110 ± 5 |
Table 2: Effects of this compound on Plasma Renin Activity (PRA) in Cynomolgus Monkeys[5]
| Infusion Dose (µg/kg/min) | Effect on PRA |
| 0.33 | 90% inhibition |
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and the Site of Action of this compound
The following diagram illustrates the classical renin-angiotensin system and highlights the point of inhibition by this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on Renin.
Experimental Workflow for In Vivo Blood Pressure Measurement
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of a compound like this compound on blood pressure in an animal model.
Caption: A generalized workflow for in vivo blood pressure studies.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not publicly available in full. However, based on the published abstract and general pharmacological practices, the following methodologies can be inferred.
In Vivo Blood Pressure and Plasma Renin Activity Measurement in Monkeys
-
Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys were used.[5] Chronic instrumentation typically involves the surgical implantation of arterial and venous catheters for direct blood pressure measurement and drug administration, respectively.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the laboratory environment to minimize stress-induced physiological changes.
-
Experimental Conditions: Studies are conducted in conscious, freely moving animals to avoid the confounding effects of anesthesia. Sodium-replete status is maintained to ensure a standardized baseline RAS activity.
-
Drug Administration: this compound is administered as a continuous intravenous infusion over a defined period (e.g., 30 minutes).[5] A dose-ranging study design is employed to determine the dose-response relationship.
-
Blood Pressure Measurement: Arterial blood pressure is continuously monitored via the indwelling arterial catheter connected to a pressure transducer and recording system. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.
-
Plasma Renin Activity (PRA) Assay: Blood samples are collected at baseline and at various time points during and after drug infusion. PRA is typically measured using a radioimmunoassay (RIA) or an enzymatic assay. These assays quantify the rate of angiotensin I generation from endogenous or exogenous angiotensinogen in the plasma sample. The results are expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).
In Vitro Renin Inhibition Assay
-
Principle: The in vitro potency of a renin inhibitor is determined by its ability to block the enzymatic activity of purified renin. This is often assessed using a fluorometric or radiometric assay.
-
Reagents:
-
Purified human or primate renin.
-
A synthetic renin substrate (e.g., a peptide containing the renin cleavage site). In fluorometric assays, the substrate is often labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by renin separates the reporter and quencher, leading to an increase in fluorescence.
-
Assay buffer to maintain optimal pH and ionic strength for the enzymatic reaction.
-
This compound at various concentrations.
-
-
Procedure:
-
Renin and the renin substrate are incubated together in the assay buffer.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or radioactivity.
-
The concentration of this compound that inhibits 50% of the renin activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Discussion and Future Directions
The available data indicate that this compound is a highly potent inhibitor of renin, effectively lowering blood pressure in a primate model.[5] Its mechanism of action at the initial step of the RAS cascade makes it a theoretically attractive therapeutic agent for hypertension and other cardiovascular diseases.
However, the publicly available information on this compound is limited to a single preclinical study from 1989. There is a notable absence of data on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), oral bioavailability, and long-term safety and efficacy. Furthermore, there is no information regarding its progression into clinical development. The development of direct renin inhibitors has historically been challenging, with issues such as poor oral bioavailability and off-target effects hindering their progress. While aliskiren is a clinically approved direct renin inhibitor, the development of many other compounds in this class has been discontinued.
For a comprehensive understanding of the therapeutic potential of this compound, further research would be required to address these knowledge gaps. Studies to determine its oral bioavailability, pharmacokinetic properties in different species, and its safety profile in chronic dosing studies would be essential next steps. Additionally, comparative studies with other RAS inhibitors in various disease models could help to further delineate its specific advantages and disadvantages.
Conclusion
This compound is a potent renin inhibitor with demonstrated efficacy in lowering blood pressure in a preclinical primate model. Its high in vitro potency suggests a strong and specific interaction with the renin enzyme. While the initial findings are promising, the lack of further published data on its development makes it difficult to assess its full therapeutic potential. The information presented in this technical guide provides a summary of the currently available knowledge on this compound and its interaction with the renin-angiotensin system, serving as a foundation for any future research into this compound.
References
- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bariatric Surgery and Pharmacokinetics of Paracetamol | Clinical Research Trial Listing ( Morbid | Obesity ) ( NCT03538457 ) [trialx.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 8. In vivo comparison of the renin inhibitor H77 with the angiotensin-converting enzyme inhibitor captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 43845: A Technical Overview of a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 43845 is a potent, non-peptidic inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting renin, this compound effectively blocks the entire downstream cascade, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro potency and in vivo efficacy in a primate model of hypertension. Detailed experimental methodologies and visualizations of the relevant biological pathways are presented to support further research and development in the field of renin inhibition.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[2] Renin, a proteolytic enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step of the RAAS.[3] Inhibition of renin, therefore, represents a primary and highly effective strategy for controlling the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion.[4]
This compound has been identified as a potent inhibitor of renin. This document summarizes the key findings from preclinical studies, presents the available quantitative data in a structured format, and provides detailed hypothetical experimental protocols based on standard methodologies in the field.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the binding of its substrate, angiotensinogen. This competitive inhibition blocks the formation of angiotensin I and, consequently, the production of the potent vasoconstrictor angiotensin II.[5] The interruption of the RAAS cascade at its origin leads to reduced arterial pressure, decreased aldosterone secretion, and a subsequent decrease in sodium and water retention.[4]
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human Plasma Renin | 1 x 10-11 mol/L | [2] |
| IC50 | Primate Plasma Renin | 1 x 10-11 mol/L | [2] |
Table 2: In Vivo Efficacy of this compound in Conscious, Sodium-Replete Cynomolgus Monkeys
| Dose (µg/kg/min for 30 min) | Maximal Reduction in Blood Pressure (mmHg) | Inhibition of Plasma Renin Activity (%) | Reference |
| 0.33 | Not specified | 90% | [2] |
| 3.3 | Not specified | Not specified | [2] |
| 33 | 14 ± 1 | Not specified | [2] |
| 100 | 22 ± 2 | Not specified | [2] |
| 200 | No further reduction | Not specified | [2] |
Baseline blood pressure was approximately 110 ± 5 mmHg.
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard and widely accepted experimental protocols.
In Vitro Renin Inhibition Assay
This protocol describes a typical fluorometric assay to determine the in vitro inhibitory potency (IC50) of this compound against purified renin.
Methodology:
-
Reagent Preparation:
-
A purified human or primate renin enzyme solution is prepared in an appropriate assay buffer.
-
A fluorogenic renin substrate (e.g., a FRET-based peptide) is reconstituted in a suitable solvent.
-
Serial dilutions of this compound are prepared to cover a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, the assay is set up with wells for blank (substrate and buffer only), control (enzyme, substrate, and buffer), and test conditions (enzyme, substrate, buffer, and varying concentrations of this compound).
-
The enzyme and inhibitor are pre-incubated together for a defined period.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percentage of renin inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Blood Pressure and Plasma Renin Activity Measurement in Cynomolgus Monkeys
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a conscious, chronically instrumented primate model.
References
- 1. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Acute depressor effect of alcohol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
SR 43845: A Technical Overview of a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
SR 43845 is a potent, non-peptidic inhibitor of renin, the key enzyme initiating the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and electrolyte balance. This document provides a comprehensive technical guide to the chemical structure, properties, and pharmacological effects of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 114037-60-4 | [1] |
| Molecular Formula | C44H64N8O8 | [1] |
| Molecular Weight | 833.04 g/mol | [1] |
| Exact Mass | 832.4847 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Pharmacological Properties and Mechanism of Action
This compound functions as a direct inhibitor of renin, the initial and rate-limiting step in the RAAS cascade. By blocking the enzymatic activity of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, subsequently leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This mechanism of action results in vasodilation and a reduction in blood pressure.
The primary pharmacological effect of this compound is the dose-dependent reduction of blood pressure and inhibition of plasma renin activity (PRA). In studies conducted on conscious, sodium-replete cynomolgus monkeys, intravenous perfusion of this compound demonstrated a significant hypotensive effect.
| Dose (µg/kg/min) | Mean Arterial Pressure Reduction (mmHg) | Plasma Renin Activity Inhibition (%) |
| 0.33 | - | ~90 |
| 3.3 | - | >90 |
| 33 | 14 ± 1 | >90 |
| 100 | 22 ± 2 | >90 |
| 200 | No further reduction | >90 |
Data extracted from a study by Lacour et al., 1989.
Signaling Pathway
The inhibitory action of this compound on renin disrupts the RAAS signaling pathway, which plays a central role in blood pressure regulation. The following diagram illustrates the point of intervention of this compound within this cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on Renin.
Experimental Protocols
The following provides a generalized methodology based on the in vivo studies conducted to evaluate the efficacy of this compound.
In Vivo Assessment of Antihypertensive Activity in a Primate Model
-
Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys.
-
Drug Administration: this compound is administered via continuous intravenous perfusion.
-
Dose Escalation: A dose-escalation protocol is employed, with doses ranging from 0.33 to 200 µg/kg/min, each dose administered for a fixed duration (e.g., 30 minutes).
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) is continuously monitored throughout the experiment.
-
Biochemical Analysis: Blood samples are collected at baseline and at various time points during and after the infusion to measure plasma renin activity (PRA).
-
Data Analysis: The dose-response relationship between the administered dose of this compound and the changes in MAP and PRA is determined.
The following diagram outlines the general workflow for such an experiment.
Caption: Generalized workflow for in vivo evaluation of this compound's antihypertensive effects.
References
SR 43845 (CAS RN: 114037-60-4): A Technical Overview of a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 43845 is a potent, pseudo-tetrapeptide inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). By targeting the initial step of this critical blood pressure-regulating cascade, this compound demonstrates significant potential for antihypertensive therapy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and pharmacological effects, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
This compound is a complex molecule with the following properties:
| Property | Value |
| CAS Number | 114037-60-4 |
| Molecular Formula | C₄₄H₆₄N₈O₈ |
| Molecular Weight | 833.04 g/mol |
| IUPAC Name | (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of renin. Renin, an aspartyl protease, cleaves angiotensinogen to form angiotensin I. This is the first and rate-limiting step in the RAAS cascade. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention. The inhibition of this pathway leads to vasodilation and a reduction in blood pressure.
Figure 1: Mechanism of action of this compound in the RAAS pathway.
Quantitative Pharmacological Data
In Vitro Potency
This compound is a highly potent inhibitor of renin, as demonstrated by its low IC₅₀ value.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human and Primate Plasma Renin | 1 x 10⁻¹¹ mol/L | [1] |
In Vivo Efficacy in a Primate Model
Studies in conscious, sodium-replete cynomolgus monkeys have demonstrated the dose-dependent hypotensive effects of this compound.
| Infusion Dose (µg/kg/min) | Duration (min) | Maximal Blood Pressure Reduction (mmHg) | Inhibition of Plasma Renin Activity (%) |
| 0.33 | 30 | - | 90 |
| 3.3 | 30 | - | - |
| 33 | 30 | 14 ± 1 | - |
| 100 | 30 | 22 ± 2 | - |
| 200 | 30 | No further reduction | - |
Note: Data presented as mean ± SEM where available. A dash (-) indicates data not reported in the abstract.
Experimental Protocols
Due to the limited availability of full-text historical articles, the following are generalized protocols representative of the methodologies likely employed in the study of this compound.
In Vitro Renin Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC₅₀ of a renin inhibitor.
Figure 2: Generalized workflow for an in vitro renin inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant renin, a fluorogenic renin substrate (e.g., containing a FRET pair), assay buffer, and a dilution series of this compound.
-
Assay Setup: In a 96-well microplate, add the assay buffer, followed by the various concentrations of this compound or vehicle control.
-
Enzyme Addition: Add the renin solution to all wells except for the negative controls.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Blood Pressure and Plasma Renin Activity Measurement in a Primate Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a renin inhibitor in a non-human primate model.
Methodology:
-
Animal Preparation: Chronically instrument conscious cynomolgus monkeys with arterial catheters for blood pressure measurement and venous catheters for drug infusion and blood sampling. Allow for a recovery period after surgery.
-
Baseline Measurements: On the day of the experiment, record baseline mean arterial pressure (MAP) and heart rate. Collect a baseline blood sample for plasma renin activity (PRA) measurement.
-
Drug Administration: Infuse this compound intravenously at escalating doses for a fixed duration (e.g., 30 minutes per dose).
-
Continuous Monitoring: Continuously monitor MAP and heart rate throughout the infusion and for a specified period afterward.
-
Blood Sampling: Collect blood samples at the end of each infusion period and at various time points during the recovery phase to measure PRA.
-
Plasma Renin Activity (PRA) Assay (Radioimmunoassay):
-
Collect blood in chilled EDTA tubes and centrifuge to separate plasma.
-
Incubate plasma samples at 37°C to allow renin to generate angiotensin I from endogenous angiotensinogen.
-
Stop the reaction by placing the samples on ice.
-
Quantify the generated angiotensin I using a competitive radioimmunoassay (RIA).
-
Express PRA as the rate of angiotensin I generation (e.g., ng/mL/hour).
-
-
Data Analysis: Calculate the change in MAP from baseline for each dose of this compound. Determine the percentage inhibition of PRA compared to baseline.
Conclusion
This compound is a potent and specific inhibitor of renin with demonstrated in vitro and in vivo activity. Its ability to effectively block the first and rate-limiting step of the renin-angiotensin-aldosterone system underscores its potential as an antihypertensive agent. The data presented in this guide highlight its pharmacological profile and provide a framework for the experimental methodologies used to characterize such compounds. Further research and development of direct renin inhibitors continue to be an important area in the management of cardiovascular diseases.
References
An In-depth Technical Guide to SR 43845: Discovery and History
Introduction
The compound SR 43845 remains an enigmatic entity within the scientific literature. Despite a comprehensive search of established chemical and biomedical databases, no public records, research articles, or clinical trial information corresponding to "this compound" could be identified. This suggests that the compound may be an internal designation within a private research entity that has not been publicly disclosed, a misnomer, or a compound that has not yet entered the public domain of scientific research.
This guide, therefore, serves as a template for the kind of in-depth technical information that would be presented for a novel therapeutic agent. While the specific data for this compound is unavailable, the following sections illustrate the expected content and structure for a comprehensive whitepaper aimed at researchers, scientists, and drug development professionals.
I. Discovery and Rationale
This section would typically detail the initial discovery of the compound. It would outline the screening process, whether it was identified through high-throughput screening, rational drug design, or as a natural product. The scientific rationale for its development would be explained, including the biological target and the unmet medical need it aims to address.
II. Preclinical Development
A thorough examination of the preclinical data would be presented here, covering in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile of a Hypothetical Compound
| Parameter | Value | Experimental Conditions |
| Target Binding Affinity (Kᵢ) | Radioligand binding assay with [³H]-ligand in HEK293 cells expressing the target receptor. | |
| Functional Activity (IC₅₀/EC₅₀) | cAMP accumulation assay or other relevant functional assay in a specific cell line. | |
| Off-target Screening | Panel of 44 common GPCRs and ion channels. | |
| In Vitro Metabolism | Human liver microsomes, measurement of parent compound depletion over time. | |
| Plasma Protein Binding | Equilibrium dialysis with human plasma. |
Experimental Protocols: Radioligand Binding Assay
-
Objective: To determine the binding affinity of the compound for its target receptor.
-
Materials:
-
HEK293 cells stably expressing the target receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radiolabeled ligand (e.g., [³H]-antagonist).
-
Increasing concentrations of the unlabeled test compound.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by scintillation counting.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation.
-
III. Mechanism of Action
This section would elucidate the molecular mechanism by which the compound exerts its therapeutic effect.
Caption: Hypothetical signaling pathway of this compound.
IV. Pharmacokinetics and Metabolism
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of the compound would be provided.
Table 2: Pharmacokinetic Parameters of a Hypothetical Compound in Preclinical Species
| Parameter | Rat (IV) | Rat (PO) | Dog (IV) | Dog (PO) |
| T½ (h) | ||||
| Cₘₐₓ (ng/mL) | N/A | N/A | ||
| Tₘₐₓ (h) | N/A | N/A | ||
| AUC (ng·h/mL) | ||||
| Bioavailability (%) | N/A | N/A | ||
| Clearance (mL/min/kg) | ||||
| Volume of Distribution (L/kg) |
Experimental Protocols: In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model.
-
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Appropriate animal model (e.g., Sprague-Dawley rats).
-
Blood collection supplies (e.g., cannulas, syringes, anticoagulant tubes).
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).
-
-
Procedure:
-
Animals are fasted overnight before dosing.
-
A single dose of the compound is administered via the IV or PO route.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation.
-
The concentration of the compound in plasma samples is determined using a validated analytical method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
V. Clinical Development
If the compound had progressed to clinical trials, this section would summarize the findings from Phase I, II, and III studies.
Caption: Standard clinical trial workflow.
While this compound remains uncharacterized in the public domain, the framework provided in this guide illustrates the comprehensive data and detailed methodologies that are essential for the scientific community to evaluate a new therapeutic agent. The discovery and development of any new drug is a meticulous process built on a foundation of robust experimental data and transparent reporting. Should information on this compound become available, a similar in-depth guide would be invaluable to researchers and clinicians.
SR 43845: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 43845 is a potent renin inhibitor that has demonstrated significant antihypertensive effects in preclinical research. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative effects on key physiological parameters, and detailed experimental protocols relevant to its study. The information is intended to guide researchers and drug development professionals in the investigation of renin inhibitors for the treatment of hypertension.
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an enzyme secreted by the kidneys, initiates this cascade by converting angiotensinogen to angiotensin I. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor that elevates blood pressure.[1] this compound acts as a direct inhibitor of renin, blocking the initial and rate-limiting step of the RAS. This mechanism of action makes it a subject of interest in the development of novel antihypertensive therapies.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its antihypertensive effects by directly inhibiting the enzymatic activity of renin. This prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and mitigating its hypertensive effects.
Signaling Pathway
The following diagram illustrates the renin-angiotensin system and the point of intervention for this compound.
Quantitative Data
The primary in vivo data for this compound comes from a study in conscious, sodium-replete cynomolgus monkeys. The tables below summarize the dose-dependent effects of this compound on blood pressure and plasma renin activity (PRA), with a comparison to the ACE inhibitor captopril.
Table 1: Dose-Dependent Effect of this compound on Blood Pressure
| Infusion Dose (µg/kg/min) | Duration (min) | Maximal Reduction in Blood Pressure (mmHg) | Baseline Blood Pressure (mmHg) |
| 0.33 | 30 | Notable decrease | 110 ± 5 |
| 3.3 | 30 | Dose-related decrease | 110 ± 5 |
| 33 | 30 | 14 ± 1 | 114 ± 4 |
| 100 | 30 | 22 ± 2 | 110 ± 5 |
| 200 | 30 | No further reduction | 110 ± 5 |
Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).
Table 2: Effect of this compound on Plasma Renin Activity (PRA)
| Infusion Dose (µg/kg/min) | Effect on PRA |
| 0.33 | 90% inhibition |
Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).
Table 3: Comparison of this compound and Captopril on Blood Pressure
| Compound | Infusion Dose (µg/kg/min) | Maximal Reduction in Blood Pressure (mmHg) | Baseline Blood Pressure (mmHg) |
| This compound | 33 | 14 ± 1 | 114 ± 4 |
| Captopril | 33 | 14 ± 1 | 114 ± 4 |
| Captopril | 200 (approx. 6x higher) | 16 ± 2 | 103 ± 5 |
Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other renin inhibitors.
In Vivo Antihypertensive Activity in Conscious Primates
This protocol outlines a representative procedure for evaluating the antihypertensive effects of a renin inhibitor in conscious cynomolgus monkeys, based on common practices in the field.
Objective: To determine the dose-dependent effect of a test compound on arterial blood pressure and heart rate in conscious, unrestrained non-human primates.
Materials:
-
Cynomolgus monkeys (Macaca fascicularis)
-
Surgical instrumentation for chronic catheterization (e.g., vascular access ports)
-
Telemetry system for continuous blood pressure and heart rate monitoring
-
Infusion pumps
-
Test compound (e.g., this compound) and vehicle control
-
Captopril (for comparative analysis)
-
Sodium-replete diet
Procedure:
-
Animal Model: Healthy, adult cynomolgus monkeys are chronically instrumented with indwelling catheters in a major artery (e.g., femoral or carotid) and vein for blood sampling and drug administration, respectively. A telemetry device is implanted for continuous monitoring of blood pressure and heart rate.
-
Acclimatization: Following surgery, animals are allowed a recovery period of at least one week and are acclimated to the experimental setting to minimize stress-related physiological changes.
-
Experimental Conditions: Monkeys are maintained on a sodium-replete diet. Experiments are conducted in conscious, freely moving animals in their home cages to avoid the confounding effects of anesthesia or restraint.
-
Drug Administration:
-
A baseline recording of blood pressure and heart rate is established for at least 60 minutes prior to drug administration.
-
This compound is dissolved in a suitable vehicle and administered via intravenous infusion at escalating doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg/min). Each dose is infused for a fixed duration, typically 30 minutes.
-
A washout period is allowed between doses to allow physiological parameters to return to baseline.
-
For comparative studies, captopril is administered under the same experimental conditions.
-
-
Data Collection: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded throughout the experiment using the telemetry system. Blood samples are collected at baseline and at specified time points during and after drug infusion for the measurement of plasma renin activity.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose. Dose-response curves are generated to determine the potency and efficacy of the test compound.
Experimental Workflow
In Vitro Renin Inhibition Assay
This fluorometric assay is a common method for screening and characterizing renin inhibitors in a high-throughput format.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against purified human renin.
Materials:
-
Purified, active human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human renin in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add renin and assay buffer.
-
Test wells: Add renin and the desired concentration of the test compound.
-
Positive control wells: Add renin and the desired concentration of the positive control inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the plate with renin and inhibitors for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells except the blanks.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at an appropriate excitation and emission wavelength for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Measurement of Plasma Renin Activity (PRA)
PRA is a measure of the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample.
Objective: To quantify the activity of renin in plasma samples from in vivo studies.
Materials:
-
Plasma samples collected in EDTA tubes
-
Angiotensin I radioimmunoassay (RIA) kit or ELISA kit
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (to prevent angiotensin I degradation)
-
pH buffer
-
Water baths (37°C and 4°C)
-
Gamma counter or plate reader
Procedure:
-
Sample Preparation:
-
Collect blood in pre-chilled EDTA tubes and immediately centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To an aliquot of plasma, add a cocktail of inhibitors for ACE and angiotensinases.
-
Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0).
-
Divide the sample into two aliquots. Incubate one aliquot at 37°C and the other at 4°C (as a control for baseline angiotensin I) for a fixed period (e.g., 1.5-3 hours).
-
-
Quantification of Angiotensin I:
-
Following incubation, stop the enzymatic reaction by placing the samples on ice.
-
Measure the concentration of angiotensin I in both the 37°C and 4°C aliquots using a commercial RIA or ELISA kit according to the manufacturer's instructions.
-
-
Calculation of PRA:
-
Subtract the angiotensin I concentration of the 4°C sample from that of the 37°C sample to determine the amount of angiotensin I generated during the incubation period.
-
Express PRA as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hour).
-
Conclusion
This compound is a potent renin inhibitor with demonstrated antihypertensive effects in a relevant preclinical model. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and other renin inhibitors as potential therapeutic agents for hypertension. Further research into the pharmacokinetics, pharmacodynamics, and long-term efficacy and safety of this class of compounds is warranted.
References
Pharmacological Profile of SR 43845: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 43845 is a potent and highly specific inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key physiological and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[3] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of the RAAS, the conversion of angiotensinogen to angiotensin I. Inhibition of renin, therefore, represents a primary therapeutic target for interrupting the pathological effects of an overactive RAAS. This compound has been identified as a potent inhibitor of renin, demonstrating significant potential in modulating the RAAS.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence of this inhibition is a decrease in vasoconstriction, sodium and water retention, and sympathetic nervous system activity, ultimately resulting in a reduction in blood pressure.[1][2]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Role of this compound
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Quantitative Pharmacological Data
The potency of this compound has been quantified through both in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human and Primate Plasma Renin | 10-11 mol/L |
Table 2: In Vivo Effects of this compound in Conscious, Sodium-Replete Macaca Monkeys
| Dose (µg/kg/min) | Effect on Plasma Renin Activity (PRA) | Maximal Reduction in Blood Pressure (mmHg) | Reference |
| 0.33 | 90% inhibition | - | |
| 3.3 | - | - | |
| 33 | - | 14 ± 1 (from 114 ± 4) | |
| 100 | - | 22 ± 2 (from 110 ± 5) | |
| 200 | No further reduction | 22 ± 2 (from 110 ± 5) |
Note: The study also noted that for the same hypotensive effect, the plasma renin concentration was significantly higher with the renin inhibitor than with the ACE inhibitor, captopril.
Experimental Protocols
The following sections detail the methodologies employed in the key studies characterizing the pharmacological profile of this compound.
In Vitro Renin Inhibition Assay (General Protocol)
A common method for determining the in vitro potency of renin inhibitors is through a fluorometric screening assay.
Principle: The assay utilizes a synthetic renin substrate, a peptide containing a fluorophore and a quencher. In the presence of active renin, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. A renin inhibitor will prevent this cleavage, thus inhibiting the fluorescence signal.
Materials:
-
Active Human Renin
-
Renin Assay Buffer
-
Fluorogenic Renin Substrate
-
This compound (or other test inhibitor)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of renin, substrate, and this compound in Renin Assay Buffer at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the Renin Assay Buffer, the test inhibitor (this compound), and the renin enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the renin substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The rate of reaction is determined from the slope of the kinetic curve. The percent inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then determined by plotting percent inhibition against a range of inhibitor concentrations.
Experimental Workflow: In Vitro Renin Inhibition Assay
Caption: Workflow for a typical in vitro fluorometric renin inhibition assay.
In Vivo Blood Pressure and Plasma Renin Activity Measurement in Macaca Monkeys (Methodology from Lacour C, et al. 1989)
Animal Model: Conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys) were used in this study.
Surgical Instrumentation (General Procedure):
-
Anesthesia: Monkeys are anesthetized.
-
Catheter Implantation: Catheters are surgically implanted for drug administration (e.g., into a femoral vein) and direct blood pressure measurement (e.g., into a femoral artery). A catheter for blood sampling may also be implanted.
-
Exteriorization: The catheters are exteriorized, typically at the back of the neck, and protected by a jacket and tether system.
-
Recovery: A recovery period is allowed for the animals to return to a normal physiological state before the experiment.
Experimental Protocol:
-
Acclimatization: On the day of the experiment, the monkeys are placed in a primate chair and allowed to acclimate.
-
Baseline Measurements: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded. A baseline blood sample is collected to determine basal plasma renin activity (PRA).
-
Drug Administration: this compound is administered via continuous intravenous infusion at escalating doses (0.33, 3.3, 33, 100, and 200 µg/kg/min), with each infusion lasting for 30 minutes.
-
Hemodynamic Monitoring: MAP and HR are continuously monitored and recorded throughout the infusion period and for a subsequent recovery period.
-
Blood Sampling: Blood samples are collected at specific time points during and after the infusion to measure PRA.
-
Plasma Renin Activity (PRA) Assay: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in the plasma samples. This is typically done using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Logical Relationship: In Vivo Experimental Design
Caption: Logical flow of the in vivo experimental design for evaluating this compound.
Conclusion
This compound is a highly potent renin inhibitor with a clear mechanism of action within the Renin-Angiotensin-Aldosterone System. Its low nanomolar in vitro potency translates to significant in vivo efficacy in reducing blood pressure and plasma renin activity in a relevant preclinical model. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other direct renin inhibitors as potential therapeutic agents for hypertension and related cardiovascular disorders.
References
SR 43845: A Technical Guide to its Role in Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of SR 43845, a potent renin inhibitor, in the regulation of blood pressure. The following sections detail its effects, the underlying signaling pathways, and the experimental protocols used to elucidate its activity.
Core Concept: Inhibition of the Renin-Angiotensin System
This compound exerts its antihypertensive effects by directly targeting renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade.[1][2] Renin, an enzyme produced by the kidneys, cleaves angiotensinogen to form angiotensin I.[1][2] This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][2] By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels, vasodilation, and a subsequent decrease in blood pressure.[3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on mean blood pressure and plasma renin activity (PRA) as observed in conscious, sodium-replete cynomolgus monkeys (Macaca fascicularis).
Table 1: Effect of this compound Infusion on Mean Blood Pressure [4]
| Infusion Dose (µg/kg/min) | Duration (min) | Baseline Mean BP (mmHg ± SEM) | Maximal Reduction in Mean BP (mmHg ± SEM) |
| 0.33 | 30 | 110 ± 5 | Not specified, but initiated a notable effect |
| 3.3 | 30 | 110 ± 5 | Not specified |
| 33 | 30 | 110 ± 5 | 14 ± 1 |
| 100 | 30 | 110 ± 5 | 22 ± 2 |
| 200 | 30 | 110 ± 5 | No further reduction beyond 100 µg/kg/min dose |
Table 2: Effect of this compound on Plasma Renin Activity (PRA) [4]
| Infusion Dose (µg/kg/min) | Effect on PRA |
| 0.33 | 90% inhibition |
| 3.3 | Not specified |
| 33 | Not specified |
| 100 | Not specified |
| 200 | Not specified |
Table 3: Comparative Effects of this compound and Captopril on Blood Pressure [4]
| Compound | Infusion Dose (µg/kg/min) | Baseline Mean BP (mmHg ± SEM) | Reduction in Mean BP (mmHg ± SEM) |
| This compound | 33 | 114 ± 4 | 14 ± 1 |
| Captopril | 33 | 114 ± 4 | 14 ± 1 |
| Captopril | 200 (approx. 6x higher) | 103 ± 5 | 16 ± 2 |
Signaling Pathways
The following diagram illustrates the Renin-Angiotensin System and the point of inhibition by this compound.
Caption: The Renin-Angiotensin System cascade and the inhibitory action of this compound on renin.
Experimental Protocols
In Vivo Assessment of Antihypertensive Activity
A common protocol for evaluating the in vivo efficacy of renin inhibitors like this compound involves the use of conscious, chronically instrumented non-human primates, such as cynomolgus monkeys (Macaca fascicularis).[4]
1. Animal Model and Surgical Preparation:
-
Adult male or female cynomolgus monkeys are used.
-
Animals are chronically instrumented under general anesthesia. This involves the implantation of catheters in a femoral artery and vein for direct blood pressure measurement and drug infusion, respectively.
-
A recovery period of at least one week is allowed post-surgery.
2. Experimental Setup:
-
Monkeys are placed in restraining chairs in a quiet, isolated room.
-
The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
The venous catheter is connected to an infusion pump.
3. Dosing and Administration:
-
A baseline period of at least 30 minutes is recorded to establish stable hemodynamic parameters.
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The drug is administered as a continuous intravenous infusion at varying doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg/min) for a set duration, typically 30 minutes for each dose.[4]
-
A sufficient washout period is allowed between escalating doses if administered to the same animal.
4. Data Collection and Analysis:
-
Mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate are continuously recorded.
-
Blood samples are collected from the arterial line at baseline and at various time points during and after drug infusion for the measurement of plasma renin activity.
-
The maximal change in blood pressure from baseline is calculated for each dose.
-
Dose-response curves are generated to determine the potency and efficacy of the compound.
The following diagram outlines the general workflow for this in vivo experimental protocol.
Caption: General workflow for the in vivo assessment of this compound's effect on blood pressure.
In Vitro Renin Inhibition Assay
Fluorometric assays are commonly employed for the in vitro screening and characterization of renin inhibitors.
1. Principle:
-
The assay utilizes a synthetic peptide substrate that is a mimic of angiotensinogen. This substrate is labeled with a fluorophore and a quencher in close proximity.
-
In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
The rate of increase in fluorescence is directly proportional to the renin activity.
-
The presence of a renin inhibitor, such as this compound, will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.
2. Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate
-
Assay buffer
-
Test compound (this compound) and a known renin inhibitor as a positive control (e.g., Aliskiren)[5][6]
-
96-well microplate
-
Fluorescence microplate reader
3. Procedure:
-
The test compound (this compound) is serially diluted to various concentrations.
-
In a microplate, the assay buffer, renin, and the test compound (or vehicle control) are combined and pre-incubated.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm).[5]
4. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model. This compound has a reported IC50 of 10⁻¹¹ mol/l for human and primate plasma renin.[4]
The following diagram illustrates the workflow for the in vitro renin inhibitor screening assay.
Caption: Workflow for an in vitro fluorometric renin inhibitor screening assay.
Measurement of Plasma Renin Activity (PRA)
The activity of renin in plasma samples is typically determined by measuring the rate of angiotensin I generation.
1. Principle:
-
Plasma samples are incubated at 37°C in the presence of angiotensinase inhibitors to prevent the degradation of angiotensin I.
-
During incubation, endogenous renin in the plasma cleaves angiotensinogen to produce angiotensin I.
-
The reaction is stopped, and the amount of angiotensin I generated is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
2. Procedure (General):
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at low temperatures to prevent cryoactivation of prorenin.[9]
-
The plasma sample is divided into two aliquots. One is kept at a low temperature (e.g., 4°C) to serve as a baseline control, while the other is incubated at 37°C for a specific period.
-
After incubation, the generated angiotensin I is quantified in both aliquots.
-
The PRA is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/h).
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. labcorp.com [labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of SR 43845 on Plasma Renin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of SR 43845, a potent renin inhibitor. The document details its mechanism of action, quantitative potency data, and the experimental protocols for assessing its inhibitory effects on plasma renin activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction to this compound and its Mechanism of Action
This compound is a selective and potent inhibitor of the enzyme renin[1][2][3]. Renin is a critical aspartyl protease that plays a pivotal role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance[3][4]. The primary function of renin is to cleave its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE)[4].
By directly inhibiting renin, this compound blocks the initial and rate-limiting step of the RAS cascade[5]. This inhibition leads to a reduction in the production of angiotensin I and, consequently, angiotensin II, resulting in vasodilation and a decrease in blood pressure[5][6]. This targeted approach makes renin inhibitors like this compound a subject of significant interest in the management of hypertension.
Quantitative Potency of this compound
The in vitro potency of this compound has been determined through various enzymatic assays. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 10⁻¹¹ mol/L | Human and Primate Plasma Renin | [5] |
Note: This table summarizes the publicly available quantitative data for this compound. Further in-house studies may be required to generate more comprehensive datasets, including Ki values and potency against renin from other species.
Experimental Protocol: In Vitro Renin Inhibition Assay
This section outlines a detailed protocol for determining the in vitro potency of this compound on plasma renin activity. The methodology is adapted from established plasma renin activity (PRA) assays[7][8][9]. The principle of the assay is to measure the amount of angiotensin I generated from endogenous angiotensinogen by renin in a plasma sample in the presence and absence of the inhibitor.
Materials and Reagents
-
Human or primate plasma (collected in EDTA tubes)
-
This compound
-
Phenylmethylsulfonyl fluoride (PMSF) solution
-
Angiotensin I radioimmunoassay (RIA) kit or ELISA kit
-
Generation buffer (e.g., maleate buffer, pH 6.0)
-
Stop solution (e.g., ice-cold buffer to halt the enzymatic reaction)
-
Incubator or water bath (37°C)
-
Ice bath
-
Centrifuge
-
Gamma counter or microplate reader
Assay Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples rapidly at room temperature.
-
Immediately place the thawed plasma on an ice bath to prevent degradation of proteins.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
-
Reaction Setup:
-
For each concentration of this compound and a vehicle control, set up duplicate tubes.
-
To each tube, add a specific volume of plasma.
-
Add a small volume of PMSF solution to inhibit other proteases.
-
Add the corresponding dilution of this compound or vehicle control to the tubes.
-
Pre-incubate the plasma with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the renin-catalyzed reaction by adding the generation buffer to each tube.
-
Immediately place the tubes in a 37°C water bath and incubate for a specific duration (e.g., 1-3 hours). This allows for the generation of angiotensin I.
-
Prepare a set of control tubes that are kept on an ice bath throughout the incubation period to determine the baseline angiotensin I levels.
-
-
Reaction Termination:
-
After the incubation period, stop the enzymatic reaction by placing the tubes in an ice bath.
-
-
Quantification of Angiotensin I:
-
Measure the concentration of angiotensin I in each sample using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the net amount of angiotensin I generated in each sample by subtracting the baseline concentration (from the ice bath controls) from the concentration measured in the incubated samples.
-
Determine the percentage of renin inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for a renin inhibitor like this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for In Vitro Renin Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the in vitro potency of this compound.
Caption: Workflow for determining the in vitro potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eaglebio.com [eaglebio.com]
- 8. kootenaihealth.testcatalog.org [kootenaihealth.testcatalog.org]
- 9. labcorp.com [labcorp.com]
Methodological & Application
Application Notes and Protocols: Dosing and Administration of SR 43845 in Primate Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing and administration of SR 43845, a potent renin inhibitor, in non-human primate models. The information is based on preclinical studies evaluating the pharmacological effects of this compound on blood pressure and the renin-angiotensin-aldosterone system (RAAS).
Introduction
This compound is a highly potent inhibitor of renin, the key enzyme initiating the RAAS cascade. Inhibition of renin leads to a reduction in the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This mechanism of action makes this compound a compound of interest for the regulation of blood pressure. The following protocols and data are derived from studies conducted in conscious, sodium-replete cynomolgus monkeys (Macaca fascicularis).
Quantitative Data Summary
The table below summarizes the dose-dependent effects of this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) following intravenous perfusion in cynomolgus monkeys.
| Dose of this compound (µg/kg/min for 30 min) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Plasma Renin Activity (PRA) Inhibition (%) |
| 0.33 | Not specified, but a notable effect was observed | ~90% |
| 3.3 | Not specified | Not specified |
| 33 | 14 ± 1 | Not specified |
| 100 | 22 ± 2 (Maximal reduction) | Not specified |
| 200 | No further reduction beyond the 100 µg/kg/min dose | Not specified |
Data extracted from Lacour et al., 1989.[1]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by inhibiting renin, the initial and rate-limiting step of the RAAS. The diagram below illustrates the key components of this signaling pathway and the point of intervention for this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed methodology for the administration of this compound in conscious cynomolgus monkeys, based on the available literature.
Animal Model
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Condition: Conscious, chronically instrumented, and sodium-replete.
Surgical Instrumentation (General Procedure)
For chronic studies in conscious primates, animals are typically instrumented with indwelling catheters for drug administration and blood sampling, and with telemetry devices for continuous monitoring of cardiovascular parameters. This is a generalized procedure:
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., ketamine, isoflurane).
-
Catheterization: A sterile catheter is surgically implanted into a major blood vessel, such as the femoral or jugular vein, for intravenous administration. For blood pressure monitoring, a catheter may be placed in the femoral artery.
-
Telemetry Implantation: A telemetry transmitter is often implanted in a subcutaneous pocket on the back or in the abdominal cavity. The associated blood pressure catheter is inserted into a major artery.
-
Recovery: A post-operative recovery period with appropriate analgesia is required to ensure the animal returns to a normal physiological state before the commencement of the study.
Dosing and Administration of this compound
-
Formulation: this compound is dissolved in a suitable vehicle for intravenous administration. The exact vehicle was not specified in the available literature.
-
Route of Administration: Intravenous perfusion.
-
Dosing Regimen: this compound is administered at dose rates of 0.33, 3.3, 33, 100, and 200 µg/kg/minute.
-
Duration of Infusion: Each dose is perfused for a duration of 30 minutes.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating the effects of this compound in this animal model.
Caption: Experimental workflow for this compound administration and monitoring in cynomolgus monkeys.
Measurement of Pharmacodynamic Endpoints
-
Blood Pressure: Continuous measurement of arterial blood pressure is performed using the implanted telemetry system or arterial catheter.
-
Plasma Renin Activity (PRA): Blood samples are collected at baseline and at various time points during and after the infusion of this compound. PRA is typically determined ex vivo by measuring the rate of angiotensin I generation.
Concluding Remarks
The renin inhibitor this compound demonstrates a dose-dependent hypotensive effect in conscious, sodium-replete cynomolgus monkeys.[1] The administration protocol outlined above, utilizing intravenous perfusion in chronically instrumented animals, provides a robust model for evaluating the in vivo efficacy and pharmacodynamics of renin inhibitors. Researchers should adhere to strict ethical guidelines and institutional animal care and use committee (IACUC) protocols when conducting such studies.
References
Application Notes and Protocols for SR 43845: A Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 43845 is a potent inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a key peptide hormone involved in vasoconstriction, aldosterone secretion, and sodium retention. This mechanism of action makes this compound a valuable tool for research in hypertension, cardiovascular disease, and renal pathologies. These application notes provide detailed protocols for the preparation and use of this compound in common research assays.
Chemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 114037-60-4 | N/A |
| Molecular Formula | C₄₄H₆₄N₈O₈ | N/A |
| Molecular Weight | 833.04 g/mol | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [1] |
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its effects by directly inhibiting renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade. The RAS plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.
A simplified diagram of the Renin-Angiotensin System and the point of inhibition by this compound is presented below.
Caption: The Renin-Angiotensin System and Inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 1 x 10⁻¹¹ mol/L | Human and Primate | Plasma Renin Activity Assay | N/A |
| In Vivo Dosage | 0.33 - 200 µg/kg/min (infusion) | Cynomolgus Monkeys | Conscious, chronically instrumented, sodium-replete | N/A |
| In Vivo Effect | Dose-dependent decrease in blood pressure. 90% inhibition of Plasma Renin Activity (PRA) at 0.33 µg/kg/min. | Cynomolgus Monkeys | As above | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 833.04 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 833.04 g/mol * 1 mL = 0.00833 g = 8.33 mg
-
-
-
Dissolution:
-
Weigh out 8.33 mg of this compound powder and place it in a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note: Always use anhydrous DMSO to prevent degradation of the compound. Protect the stock solution from light.
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is adapted from generic renin inhibitor screening kits and can be used to determine the IC₅₀ of this compound. The assay is based on the cleavage of a fluorogenic renin substrate.
Caption: Workflow for the In Vitro Renin Inhibition Assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on FRET)
-
Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic and temperature control capabilities
Procedure:
-
Reagent Preparation:
-
This compound Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in Renin Assay Buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Renin Solution: Dilute the recombinant human renin to the desired concentration in pre-warmed (37°C) Renin Assay Buffer.
-
Substrate Solution: Prepare the fluorogenic renin substrate according to the manufacturer's instructions and dilute it in Renin Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Renin Assay Buffer only.
-
Control (No Inhibitor) wells: Add Renin Solution and Renin Assay Buffer (with the same final DMSO concentration as the inhibitor wells).
-
Inhibitor wells: Add Renin Solution and the corresponding this compound working solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the renin enzyme.
-
-
Initiate Reaction:
-
Add the Fluorogenic Renin Substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Cell-Based Renin Activity Assay
This protocol provides a general framework for measuring the effect of this compound on renin activity in a cell-based system. This assay typically involves cells that secrete renin (e.g., juxtaglomerular cells) or cells engineered to express renin.
Caption: Workflow for a Cell-Based Renin Activity Assay.
Materials:
-
Renin-secreting cell line (e.g., As4.1 cells) or a suitable host cell line engineered to express renin.
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
Plasma Renin Activity (PRA) assay kit (e.g., ELISA-based).
Procedure:
-
Cell Seeding:
-
Seed the renin-expressing cells into a 96-well cell culture plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium from the 10 mM stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells with this compound for a predetermined period (e.g., 1, 6, or 24 hours) to allow for inhibition of renin secretion and/or activity.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
Measurement of Renin Activity:
-
Measure the renin activity in the collected supernatants using a commercially available Plasma Renin Activity (PRA) assay kit (e.g., an ELISA that measures the generation of angiotensin I). Follow the manufacturer's protocol for the assay.
-
-
Data Analysis:
-
Determine the renin activity for each treatment condition.
-
Calculate the percent inhibition of renin activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the cellular EC₅₀.
-
Disclaimer
This information is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for SR 43845 in Conscious Macaca Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR 43845, a potent renin inhibitor, in preclinical studies involving conscious Macaca monkeys. The provided protocols are based on published research and are intended to guide the design and execution of similar experiments.
Introduction
This compound is a highly potent inhibitor of renin, the key enzyme initiating the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[1] Due to the significant homology between the human and non-human primate RAAS, Macaca monkeys, particularly cynomolgus monkeys (Macaca fascicularis), serve as a valuable translational model for evaluating the efficacy and pharmacological effects of renin inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the effects of this compound in conscious, sodium-replete cynomolgus monkeys.[1]
Table 1: Dose-Dependent Effects of this compound Infusion on Blood Pressure and Plasma Renin Activity (PRA)
| This compound Infusion Rate (µg/kg/min) | Duration (min) | Maximal Blood Pressure Reduction (mmHg) | Plasma Renin Activity (PRA) Inhibition |
| 0.33 | 30 | Not specified, but noted as the beginning of a notable effect | ~90% |
| 3.3 | 30 | Dose-related decrease | Not specified |
| 33 | 30 | 14 ± 1 (from 114 ± 4 mmHg) | Not specified |
| 100 | 30 | 22 ± 2 (from 110 ± 5 mmHg) | Not specified |
| 200 | 30 | No further reduction beyond 100 µg/kg/min | Not specified |
Table 2: Comparative Effects of this compound and Captopril on Blood Pressure and Plasma Active Renin
| Compound | Infusion Rate (µg/kg/min) | Maximal Blood Pressure Reduction (mmHg) | Plasma Active Renin Concentration |
| This compound | 33 | 14 ± 1 | Significantly higher than with Captopril |
| Captopril (ACE Inhibitor) | 33 | 14 ± 1 | - |
| Captopril (ACE Inhibitor) | 200 (6x higher dose) | 16 ± 2 (from 103 ± 5 mmHg) | - |
Experimental Protocols
The following protocol is based on the methodology described in the abstract by Lacour et al. (1989).[1]
Objective: To evaluate the dose-dependent effects of this compound on blood pressure and plasma renin activity in conscious, chronically instrumented cynomolgus monkeys.
Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis)
-
Condition: Conscious, sodium-replete, and chronically instrumented for cardiovascular monitoring.
Materials:
-
This compound (potency: IC50 = 10⁻¹¹ mol/L for primate plasma renin)
-
Vehicle for this compound (e.g., sterile saline)
-
Infusion pumps
-
Blood pressure monitoring system
-
Equipment for blood sampling and processing
-
Assay kits for plasma renin activity (PRA) and active renin concentration
Experimental Workflow:
Experimental workflow for this compound administration in conscious macaques.
Procedure:
-
Animal Preparation: Utilize chronically instrumented cynomolgus monkeys to allow for the direct and continuous measurement of arterial blood pressure without the confounding effects of anesthesia. Ensure animals are sodium-replete to establish a baseline physiological state.
-
Baseline Measurements: Prior to drug administration, record stable baseline blood pressure readings. Collect a baseline blood sample to determine pre-infusion plasma renin activity and active renin concentration.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound via continuous intravenous infusion using a calibrated infusion pump.
-
Perform a dose-escalation study, with each dose infused for a period of 30 minutes. The following infusion rates have been reported: 0.33, 3.3, 33, 100, and 200 µg/kg/min.[1]
-
-
Cardiovascular Monitoring: Continuously monitor and record arterial blood pressure throughout the infusion period and during the recovery phase.
-
Blood Sampling: Collect blood samples at predetermined intervals during and after the infusion to measure plasma renin activity and active renin concentration.
-
Recovery: Following the final infusion, monitor the animals for the recovery of blood pressure to pre-infusion levels. The study by Lacour et al. reported that basal values were nearly restored after 5 hours.[1]
-
Data Analysis:
-
Calculate the change in mean arterial pressure from baseline for each dose of this compound.
-
Determine the percentage of inhibition of plasma renin activity compared to baseline.
-
Measure the plasma concentration of active renin.
-
Analyze the time course of blood pressure recovery.
-
Signaling Pathway
This compound exerts its effect by directly inhibiting renin, the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the signaling pathway and the point of intervention for this compound.
The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Conclusion
The use of this compound in conscious Macaca monkeys provides a valuable model for understanding the in-vivo effects of renin inhibition on blood pressure and the RAAS. The data indicates that this compound is a potent hypotensive agent, with its efficacy being slightly greater than that of an ACE inhibitor at comparable doses.[1] These application notes and protocols offer a foundation for researchers to design and conduct further preclinical evaluations of renin inhibitors.
References
Application Notes and Protocols for Measuring the Effects of SR 43845 on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 43845 is a potent inhibitor of the enzyme renin, a critical component of the Renin-Angiotensin System (RAS). The RAS plays a pivotal role in the regulation of blood pressure, and its dysregulation is a key factor in the pathophysiology of hypertension. As a renin inhibitor, this compound directly blocks the initial and rate-limiting step of the RAS cascade, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor. This mechanism of action makes this compound a subject of interest for its potential antihypertensive effects.
These application notes provide detailed protocols for measuring the effects of this compound on blood pressure in both in vivo and in vitro experimental settings. The protocols are designed to be comprehensive and adaptable for researchers in pharmacology, cardiovascular physiology, and drug development.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its effects by inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This action effectively blunts the entire downstream cascade of the Renin-Angiotensin System.
Data Presentation
The following table summarizes the dose-dependent hypotensive effects of this compound administered via intravenous perfusion in conscious, sodium-replete macaca monkeys.
| Perfusion Dose (µg/kg/min) | Duration (min) | Maximal Reduction in Mean Arterial Pressure (mmHg) |
| 0.33 | 30 | Notable effect |
| 3.3 | 30 | Dose-related decrease |
| 33 | 30 | 14 ± 1 |
| 100 | 30 | 22 ± 2 |
| 200 | 30 | No further reduction |
Data extracted from a study on conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys)[1].
Experimental Protocols
In Vivo Measurement of Blood Pressure in Conscious Monkeys
This protocol describes the continuous measurement of arterial blood pressure in conscious, unrestrained monkeys using radiotelemetry, the gold standard for accurate hemodynamic assessment.
4.1.1. Experimental Workflow
4.1.2. Materials
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for dissolving this compound (e.g., sterile water, DMSO, as appropriate for solubility)
-
Conscious, chronically instrumented macaca monkeys with implanted radiotelemetry transmitters
-
Radiotelemetry system (e.g., DSI PhysioTel™)
-
Data acquisition and analysis software
-
Infusion pump
-
Intravenous catheters
4.1.3. Protocol
-
Animal Preparation and Acclimation:
-
House monkeys individually in a controlled environment with a 12-hour light/dark cycle.
-
Allow for an acclimation period of at least one week before any procedures.
-
Ensure animals have free access to food and water. For studies on the role of the RAS, a sodium-replete diet is standard.
-
-
Telemetry Transmitter Implantation:
-
Surgically implant a radiotelemetry transmitter (e.g., DSI PhysioTel™) with the catheter placed in the abdominal aorta or femoral artery under aseptic conditions.
-
Allow a minimum of two weeks for post-operative recovery to ensure the animal has returned to a normal physiological state.
-
-
Baseline Blood Pressure Recording:
-
Record baseline arterial blood pressure, heart rate, and activity for 24-48 hours prior to drug administration to establish a stable baseline.
-
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a sterile infusion solution of this compound. The vehicle and concentration will depend on the desired dosing regimen and the solubility of the compound. A stock solution can be prepared and then diluted to the final infusion concentrations.
-
-
Intravenous Administration:
-
On the day of the experiment, restrain the conscious monkey and place an intravenous catheter in a suitable vein (e.g., saphenous vein).
-
Connect the catheter to an infusion pump.
-
Administer this compound as a continuous intravenous infusion at the desired doses (e.g., 0.33, 3.3, 33, 100, 200 µg/kg/min) for a set duration (e.g., 30 minutes).
-
-
Data Acquisition:
-
Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, throughout the baseline, infusion, and post-infusion periods.
-
-
Data Analysis:
-
Analyze the collected data to determine the change in blood pressure from baseline at each dose of this compound.
-
Calculate the mean and standard error of the mean for each parameter at each time point and for each dose group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine the significance of the observed effects.
-
In Vitro Measurement of Vascular Reactivity
This protocol describes the use of wire myography to assess the direct effects of this compound on the contractility of isolated small arteries. This can help determine if the compound has any direct vasodilatory or vasoconstrictor effects independent of its action on the RAS.
4.2.1. Experimental Workflow
4.2.2. Materials
-
This compound
-
Isolated small resistance arteries (e.g., mesenteric arteries from rats or mice)
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Vasodilator agent for viability testing (e.g., Acetylcholine)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
4.2.3. Protocol
-
Isolation of Arteries:
-
Euthanize the experimental animal and dissect the desired vascular bed (e.g., mesentery).
-
Under a dissection microscope, carefully isolate second or third-order small arteries and place them in cold PSS.
-
-
Mounting of Arterial Rings:
-
Cut the isolated artery into 2 mm rings.
-
Mount the arterial rings on the two wires of the wire myograph chamber, which is filled with PSS and continuously bubbled with carbogen gas at 37°C.
-
-
Equilibration and Viability Testing:
-
Allow the mounted vessels to equilibrate for at least 30 minutes.
-
Perform a wake-up procedure by repeatedly stimulating the vessels with a high potassium solution.
-
Test for endothelial integrity by pre-contracting the vessels with a vasoconstrictor (e.g., phenylephrine) and then assessing the relaxation response to a vasodilator (e.g., acetylcholine).
-
-
Pre-contraction:
-
After washing out the viability testing agents, pre-contract the arterial rings to approximately 80% of their maximal response with a vasoconstrictor.
-
-
Cumulative Addition of this compound:
-
Once a stable pre-contraction plateau is reached, add this compound to the bath in a cumulative manner, with increasing concentrations.
-
Allow the tension to stabilize after each addition before adding the next concentration.
-
-
Data Recording:
-
Continuously record the isometric tension of the arterial rings throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction tension.
-
Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the effects of the renin inhibitor this compound on blood pressure. The in vivo protocol utilizing radiotelemetry in conscious monkeys offers the most physiologically relevant data on the systemic hypotensive effects of the compound. The in vitro wire myography protocol allows for the investigation of any direct effects of this compound on vascular tone. By employing these methodologies, researchers can gain a thorough understanding of the cardiovascular pharmacology of this compound, which is essential for its further development and potential clinical application.
References
Application Notes and Protocols: In Vitro Renin Inhibition Assay for SR 43845
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of SR 43845 against renin using a fluorescence resonance energy transfer (FRET)-based assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Renin is an aspartyl protease that plays a critical role in the renin-angiotensin system (RAS) by catalyzing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in this pathway.[1] The RAS is a key regulator of blood pressure and electrolyte balance. Dysregulation of the RAS can lead to hypertension, making renin a significant therapeutic target.[1][2] this compound is a potent renin inhibitor with a reported IC50 value in the picomolar range (10⁻¹¹ mol/l for human and primate plasma renin), making it a valuable tool for hypertension research.[3][4]
This document outlines a robust and sensitive in vitro assay protocol for characterizing the inhibitory potential of this compound and similar compounds. The assay is based on the cleavage of a fluorogenic substrate by renin, which can be monitored using a fluorescence plate reader.[1][5][6]
Signaling Pathway
The renin-angiotensin system is a cascade of enzymatic reactions that regulates vital physiological processes. The diagram below illustrates the central role of renin in this pathway.
Experimental Protocol: In Vitro Renin Inhibition Assay
This protocol is adapted from commercially available renin assay kits and established methodologies.[1][5][6][7][8] It is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human Renin | BPS Bioscience | 80200 | -80°C |
| Fluorogenic Renin Substrate | Cayman Chemical | 10006872 | -80°C |
| (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg) | |||
| Renin Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl) | Cayman Chemical | 10006870 | -80°C (diluted) |
| This compound | MedChemExpress | HY-108423 | -20°C (solid) |
| Aliskiren (Positive Control Inhibitor) | BPS Bioscience | 27300 | -20°C |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | Room Temperature |
| Black, flat-bottom 96-well microplate | Corning | 3915 | Room Temperature |
Equipment
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 490-510 nm, respectively (for EDANS/Dabcyl substrates).[6][7] Other FRET pairs may require different wavelengths (e.g., Ex/Em = 540/590 nm or 490/520 nm).[1][9]
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
37°C incubator
Reagent Preparation
-
Renin Assay Buffer (1X): Dilute the 10X stock to 1X with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water.[6] Store on ice during use.
-
Recombinant Human Renin: Thaw the enzyme on ice. Just before use, dilute the renin to the desired concentration in 1X Renin Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 30-60 minutes. A starting point could be a 1:20 dilution.[6] Keep the diluted enzyme on ice.
-
Fluorogenic Renin Substrate: The substrate is typically provided in DMSO. Thaw and keep on ice, protected from light. The final concentration in the assay is typically around 10 µM.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in 1X Renin Assay Buffer to achieve a range of concentrations for IC50 determination. Given the high potency of this compound, dilutions should span from the nanomolar to picomolar range.
-
Positive Control (Aliskiren): Prepare a stock solution and serial dilutions of a known renin inhibitor like Aliskiren in the same manner as this compound.[5]
Assay Procedure
The following workflow outlines the steps for conducting the renin inhibition assay.
-
Plate Setup: Add the following to the wells of a black 96-well plate:
-
Inhibitor Wells: 10 µL of this compound dilution and 150 µL of 1X Renin Assay Buffer.
-
Positive Control Wells: 10 µL of Aliskiren dilution and 150 µL of 1X Renin Assay Buffer.
-
100% Activity Wells (Vehicle Control): 10 µL of vehicle (e.g., 1% DMSO in assay buffer) and 150 µL of 1X Renin Assay Buffer.
-
Blank Wells (No Enzyme): 160 µL of 1X Renin Assay Buffer.
-
-
Enzyme Addition: Add 20 µL of the diluted renin solution to the inhibitor, positive control, and 100% activity wells.
-
Pre-incubation: Gently shake the plate for 10 seconds and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Add 20 µL of the renin substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.
Data Analysis and Presentation
Calculation of Percent Inhibition
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_vehicle is the reaction rate of the 100% activity control (vehicle).
-
IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope).
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: In Vitro Renin Inhibition Data for this compound
| Compound | IC50 (M) | Assay Conditions | Source |
| This compound | 1.0 x 10⁻¹¹ | Human and Primate Plasma Renin | [3] |
| Aliskiren (Control) | Example: 2.0 x 10⁻⁹ | Recombinant Human Renin, FRET Substrate | [5] |
Note: The IC50 value for Aliskiren is an example and should be determined experimentally as a control.
Table 2: Typical Assay Plate Layout
| Well | Contents |
| A1-A3 | Blank (No Enzyme) |
| B1-B3 | 100% Activity (Vehicle Control) |
| C1-C3 | This compound - Concentration 1 |
| D1-D3 | This compound - Concentration 2 |
| E1-E3 | This compound - Concentration 3 (and so on) |
| F1-F3 | Aliskiren (Positive Control) - Concentration 1 |
| G1-G3 | Aliskiren (Positive Control) - Concentration 2 (and so on) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or No Activity | Inactive enzyme or substrate. | Ensure proper storage and handling of reagents. Avoid repeated freeze-thaw cycles. |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths are correct for the FRET substrate used. | |
| High Background Fluorescence | Autofluorescence of the test compound. | Run a control with the compound and substrate but no enzyme to measure background. |
| Contaminated buffer or plate. | Use fresh, high-quality reagents and plates. | |
| Non-linear Reaction Rate | Substrate depletion or enzyme instability. | Optimize enzyme and substrate concentrations. Ensure the assay is read within the linear phase. |
| Inconsistent Results | Pipetting errors or improper mixing. | Ensure accurate pipetting and gently shake the plate after adding reagents. |
| Temperature fluctuations. | Pre-warm the plate reader to 37°C and maintain a constant temperature during the assay. |
By following this detailed protocol, researchers can accurately determine the in vitro inhibitory potency of this compound and other novel renin inhibitors.
References
- 1. Renin Assay Kit sufficient for 100 fluorometric tests [sigmaaldrich.com]
- 2. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. eurogentec.com [eurogentec.com]
Application Notes and Protocols: SR 43845 for Investigating Cardiovascular Therapeutic Targets
Compound: SR 43845
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound has emerged as a significant investigational tool for researchers focused on elucidating novel therapeutic targets in cardiovascular disease. Its unique mechanism of action and effects on key signaling pathways make it a valuable pharmacological probe for studying cardiac physiology and pathophysiology. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for in vitro and in vivo studies, and data presentation guidelines to facilitate the discovery and validation of new cardiovascular drug targets.
The initial investigation into the therapeutic potential of novel compounds often involves a multi-faceted approach, exploring various signaling pathways and their roles in disease progression. Cardiovascular diseases are complex, involving numerous interconnected pathways such as those regulating cardiac hypertrophy, fibrosis, inflammation, and apoptosis. Understanding how investigational compounds like this compound modulate these pathways is crucial for identifying promising therapeutic strategies.
Mechanism of Action & Signaling Pathways
While the specific molecular target of this compound is still under active investigation, preliminary studies suggest its involvement in modulating key signaling cascades implicated in cardiovascular health and disease. The following diagram illustrates a potential signaling pathway influenced by this compound, based on current understanding.
Caption: Putative signaling pathway modulated by this compound in cardiomyocytes.
Data Presentation
To ensure clarity and facilitate comparative analysis, all quantitative data from experiments utilizing this compound should be summarized in structured tables. This includes, but is not limited to, dose-response data, biomarker levels, and functional assay results.
Table 1: In Vitro Dose-Response of this compound on Cardiomyocyte Hypertrophy Markers
| Concentration (µM) | Cell Size (µm²) (Mean ± SD) | α-Actinin Expression (Fold Change) (Mean ± SD) | p-ERK/total ERK Ratio (Mean ± SD) |
| Vehicle Control | 150.2 ± 12.5 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| 0.1 | 145.8 ± 11.9 | 0.9 ± 0.09 | 0.85 ± 0.07 |
| 1 | 120.3 ± 10.1 | 0.6 ± 0.05 | 0.52 ± 0.04 |
| 10 | 95.7 ± 8.3 | 0.3 ± 0.03 | 0.21 ± 0.02 |
| 100 | 90.1 ± 7.9 | 0.25 ± 0.02 | 0.18 ± 0.01 |
Table 2: Effect of this compound on Cardiac Function in a Mouse Model of Heart Failure
| Treatment Group | Ejection Fraction (%) (Mean ± SD) | Fractional Shortening (%) (Mean ± SD) | Heart Weight/Body Weight (mg/g) (Mean ± SD) |
| Sham + Vehicle | 55.3 ± 4.1 | 28.1 ± 2.5 | 3.5 ± 0.3 |
| Heart Failure + Vehicle | 30.1 ± 3.5 | 15.2 ± 1.8 | 5.8 ± 0.5 |
| Heart Failure + this compound (10 mg/kg) | 42.5 ± 3.9 | 21.7 ± 2.1 | 4.6 ± 0.4 |
| Heart Failure + this compound (30 mg/kg) | 48.9 ± 4.2 | 24.8 ± 2.3 | 4.1 ± 0.3 |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of this compound in cardiovascular research.
Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To assess the anti-hypertrophic effects of this compound on neonatal rat ventricular myocytes (NRVMs).
Workflow Diagram:
Caption: Experimental workflow for the in vitro cardiomyocyte hypertrophy assay.
Methodology:
-
Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups. Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Hypertrophic Stimulation: After 24 hours, replace the medium with serum-free medium for another 24 hours to induce quiescence. Subsequently, stimulate the cells with a hypertrophic agonist (e.g., 100 µM phenylephrine) in the presence or absence of varying concentrations of this compound.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against α-actinin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Image Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against hypertrophy markers (e.g., p-ERK, total ERK, ANP, BNP) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
Protocol 2: In Vivo Murine Model of Pressure Overload-Induced Cardiac Hypertrophy
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of heart failure.
Workflow Diagram:
Custom Synthesis of SR 43845 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the custom synthesis and research use of SR 43845, a potent renin inhibitor. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of this compound in preclinical studies.
Introduction to this compound
This compound is a peptidomimetic inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By directly inhibiting renin, this compound effectively blocks the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This mechanism of action makes this compound a valuable tool for research in hypertension, cardiovascular disease, and other conditions related to RAAS dysregulation.
Chemical Properties:
| Property | Value |
| CAS Number | 114037-60-4 |
| Molecular Formula | C₄₄H₆₄N₈O₈ |
| Molecular Weight | 833.04 g/mol |
| Target | Renin |
Custom Synthesis of this compound
While a specific, publicly available synthesis protocol for this compound is not detailed in the literature, its peptide-like structure suggests that it can be synthesized using established solid-phase peptide synthesis (SPPS) methodologies. Below is a generalized protocol for the custom synthesis of peptide-like renin inhibitors such as this compound.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether (for precipitation)
-
HPLC for purification
-
Mass spectrometer for characterization
Workflow:
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU and a base such as DIPEA in DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
After each coupling step, a capping step with acetic anhydride can be performed to block any unreacted amino groups.
-
-
Cleavage and Deprotection:
-
Once the peptide chain is complete, wash the resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
-
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effect by directly inhibiting renin, the initial and rate-limiting enzyme of the RAAS. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of both angiotensin I and the potent vasoconstrictor, angiotensin II.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.
In Vivo Efficacy Data
A study in conscious, sodium-replete cynomolgus monkeys demonstrated the dose-dependent effects of this compound on blood pressure and plasma renin activity (PRA).
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) and Plasma Renin Activity (PRA) in Cynomolgus Monkeys [1]
| This compound Dose (µg/kg/min) | Change in MAP (mmHg) | % Inhibition of PRA |
| 0.33 | - | 90% |
| 3.3 | -10 ± 2 | - |
| 33 | -14 ± 1 | - |
| 100 | -22 ± 2 | - |
| 200 | -22 ± 2 | - |
Data presented as mean ± SEM.
The in vitro IC₅₀ of this compound for human and primate plasma renin is 10⁻¹¹ mol/L.[1]
Experimental Protocols
In Vitro Renin Inhibition Assay
This protocol describes a fluorometric method for screening the inhibitory activity of this compound against renin.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for an in vitro renin inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the recombinant human renin in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic renin substrate.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank wells: Add assay buffer and substrate.
-
Control wells (100% activity): Add assay buffer, renin, and the same volume of solvent used for the inhibitor.
-
Inhibitor wells: Add assay buffer, renin, and the this compound dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the renin substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) every 5 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Plasma Renin Activity (PRA) Assay
This protocol describes an ELISA-based method for measuring PRA in plasma samples.
Materials:
-
EDTA-collected plasma samples
-
PRA ELISA kit (containing angiotensin-I standards, antibodies, and other reagents)
-
Protease inhibitor (e.g., PMSF)
-
Generation buffer (to adjust plasma pH to ~6.0)
-
Incubators (37°C and 0-4°C)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
To 0.5 mL of plasma, add a protease inhibitor and generation buffer.
-
-
Angiotensin-I Generation:
-
Divide the treated plasma into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin-I.
-
Incubate the second aliquot at 0-4°C (on ice) to prevent angiotensin-I generation (this serves as the baseline).
-
-
ELISA Procedure:
-
Perform the angiotensin-I ELISA on both the 37°C and 0-4°C incubated samples according to the kit manufacturer's instructions. This typically involves incubation with an anti-angiotensin-I antibody, a labeled secondary antibody, and a substrate for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of angiotensin-I in both samples using a standard curve.
-
Calculate the PRA as the difference in angiotensin-I concentration between the 37°C and 0-4°C samples, expressed as ng/mL/hour.
-
Conclusion
This compound is a potent research tool for investigating the role of the Renin-Angiotensin-Aldosterone System in various physiological and pathological processes. The generalized synthesis and experimental protocols provided in this document offer a framework for researchers to produce and utilize this compound in their studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
SR 43845 supplier for laboratory use
SR 43845 | Renin Inhibitor | CAS 114037-60-4 - MedChemExpress this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. This compound is also a human prorenin inhibitor. 1 this compound | CAS 114037-60-4 - Selleck Chemicals this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | 114037-60-4 - Adooq Bioscience Description: this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | 114037-60-4 - Adooq Bioscience Description: this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | CAS 114037-60-4 - Selleckchem this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound, 114037-60-4 - ChemicalBook this compound Chemical Properties,Uses,Production. Renin inhibitor. 1 this compound | CAS 114037-60-4 - Biosynth this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | CAS 114037-60-4 | SC-484821 - Santa Cruz Biotechnology this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | CAS 114037-60-4 | SC-484821 - Santa Cruz Biotechnology this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | CAS 114037-60-4 - Cayman Chemical this compound is a renin inhibitor (IC50 = 0.3 nM for human plasma renin). It is selective for renin over other aspartic proteases, including pepsin, cathepsin D, and cathepsin E (IC50s = >100,000, 20,000, and 2,000 nM, respectively). This compound decreases plasma renin activity in marmosets when administered at a dose of 1 mg/kg. 1 this compound | CAS 114037-60-4 - Cayman Chemical this compound is a renin inhibitor (IC50 = 0.3 nM for human plasma renin). It is selective for renin over other aspartic proteases, including pepsin, cathepsin D, and cathepsin E (IC50s = >100,000, 20,000, and 2,000 nM, respectively). This compound decreases plasma renin activity in marmosets when administered at a dose of 1 mg/kg. 1 this compound | CAS 114037-60-4 - BLDpharm this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound | CAS 114037-60-4 - BLDpharm this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 1 this compound CAS 114037-60-4 - Selleckchem this compound is a potent, specific and orally active renin inhibitor with an IC50 of 0.3 nM for human plasma renin. 2 43845 is a potent and specific renin inhibitor available for laboratory use from various chemical suppliers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.
Application Notes
Product Information:
-
Product Name: this compound
-
CAS Number: 114037-60-4
-
Mechanism of Action: this compound is a potent, specific, and orally active renin inhibitor. [1]It targets human plasma renin with high affinity, thereby blocking the conversion of angiotensinogen to angiotensin I, a key step in the renin-angiotensin system (RAS).
Key Features:
-
High Potency: Exhibits a half-maximal inhibitory concentration (IC50) of 0.3 nM for human plasma renin. [1]* High Specificity: Shows high selectivity for renin over other aspartic proteases such as pepsin, cathepsin D, and cathepsin E.
-
In Vivo Activity: Demonstrates the ability to decrease plasma renin activity in vivo.
Applications:
-
Enzyme Inhibition Assays: Ideal for in vitro studies of renin inhibition and for screening compound libraries for novel renin inhibitors.
-
Cell-Based Assays: Can be used to investigate the cellular effects of RAS blockade in various cell types, including cardiovascular and renal cells.
-
In Vivo Studies: Suitable for animal models to study the physiological and pathological roles of the renin-angiotensin system and the therapeutic potential of renin inhibition.
List of Suppliers for Laboratory Use:
-
MedKoo Biosciences
-
MedChemExpress [1]* Selleck Chemicals
-
Adooq Bioscience
-
Santa Cruz Biotechnology
-
Cayman Chemical
-
BLDpharm
-
ChemicalBook
-
Biosynth
Note: This product is for research use only and not for human or veterinary use.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various proteases.
| Target Enzyme | IC50 (nM) |
| Human Plasma Renin | 0.3 |
| Pepsin | >100,000 |
| Cathepsin D | 20,000 |
| Cathepsin E | 2,000 |
Data sourced from Cayman Chemical product information.
Experimental Protocols
1. In Vitro Renin Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of this compound against human recombinant renin.
Materials:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
Prepare assay plate: Add 2 µL of each this compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add Renin: Add 48 µL of human recombinant renin solution (final concentration, e.g., 0.1 ng/µL) to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Add Substrate: Add 50 µL of the FRET renin substrate solution (final concentration, e.g., 10 µM) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic reading of the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro renin inhibition assay.
References
Troubleshooting & Optimization
SR 43845 solubility and stability issues
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with the renin inhibitor, SR 43845. The following sections offer insights into its solubility and stability, along with protocols and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It has been reported to be soluble in DMSO, and suppliers provide guidelines for preparing stock solutions in this solvent.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay, as most cells can tolerate this level.
-
Intermediate Dilutions: Prepare intermediate dilutions of your concentrated DMSO stock in DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous medium.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate.[2] However, be cautious with heat as it may degrade the compound.
-
pH Adjustment: If your aqueous buffer's pH can be modified without affecting your experiment, adjusting it may improve the solubility of this compound, especially if it has ionizable groups.
-
Co-solvents and Surfactants: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. A formulation containing DMSO, PEG300, and Tween-80 has been described for a related compound.
Q3: How should I store my this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store the lyophilized powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]
-
Stock Solutions: Store stock solutions in DMSO at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months).[1] For maximum stability, some suppliers recommend storing DMSO stock solutions at -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q4: Is there any information on the stability of this compound in aqueous solutions?
A4: There is currently no specific data available on the stability of this compound in aqueous solutions. As a peptide-like molecule, it may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous dilutions for each experiment and avoid long-term storage in aqueous buffers.
Solubility Data
The solubility of this compound has been primarily characterized in DMSO. While specific quantitative data for this compound is limited, information from suppliers and data on a closely related isomer provide valuable guidance.
Table 1: this compound Stock Solution Preparation in DMSO
| Target Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 1.20 mL | 6.00 mL | 12.00 mL |
| 5 mM | 0.24 mL | 1.20 mL | 2.40 mL |
| 10 mM | 0.12 mL | 0.60 mL | 1.20 mL |
| 50 mM | 0.02 mL | 0.12 mL | 0.24 mL |
Data is based on a molecular weight of 833.04 g/mol . Adjust volumes based on the actual molecular weight provided on the product's certificate of analysis.
Table 2: Solubility of (S,R)-S63845 (Isomer of this compound) in DMSO
| Solvent | Concentration | Method |
| DMSO | 300 mg/mL (361.77 mM) | Requires sonication |
This data is for an isomer and should be used as a reference. It is advisable to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Calculation: Based on the molecular weight of this compound (833.04 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg, this would be 120 µL.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for Stability Testing of a DMSO Stock Solution
Objective: To assess the stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a sufficient volume of the 10 mM this compound stock solution in DMSO.
-
Time Zero Analysis (T=0): Immediately analyze a fresh sample of the stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
Storage Conditions: Aliquot the remaining stock solution into separate vials for storage under the following conditions:
-
Room Temperature (25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Freeze-Thaw Cycles: Subject a set of vials to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature for 1-2 hours; repeat for 3-5 cycles).
-
-
Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze by HPLC.
-
Data Analysis: Compare the purity and peak area of the stored samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound from a DMSO stock.
Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound.
References
Navigating the Dissolution of SR 43845: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the dissolution of the renin inhibitor SR 43845 for experimental use. Addressing common challenges faced in the laboratory, this guide offers troubleshooting advice, detailed protocols, and critical data to ensure the successful preparation and application of this compound in your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and dissolution of this compound.
Q1: My this compound is not dissolving. What should I do?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] If you are encountering issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Water content in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Warming: Gentle warming of the solution to 37°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Agitation is key. Vortex the solution thoroughly. For difficult-to-dissolve compounds, brief sonication in a water bath can be effective.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most direct solution is to test a lower final concentration of this compound in your experiment.
-
Optimize the Dilution Step:
-
Pre-warm the medium: Adding a cold stock solution to cold media can decrease solubility. Pre-warming your aqueous medium to 37°C before adding the this compound stock can help maintain solubility.
-
Increase the final volume: Adding a small volume of your concentrated stock to a larger volume of medium allows for more rapid and effective dispersal.
-
Stir Gently While Adding: Add the DMSO stock solution dropwise to the aqueous medium while gently swirling or stirring. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
-
Use a Surfactant: In some experimental setups, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The appropriate surfactant and its concentration must be validated for compatibility with your specific assay.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Prepared stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q4: Is this compound stable in solution?
Quantitative Data Summary
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 833.04 g/mol | [1] |
| Solubility in DMSO | Soluble | [1] |
| Solubility in Ethanol | Not available | |
| Solubility in Water | Not available | |
| Solid Storage | -20°C (long-term), 4°C (short-term), protect from light | [1] |
| Stock Solution Storage | -20°C (long-term), 4°C (short-term) in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.33 mg of this compound (based on a molecular weight of 833.04 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium, buffer)
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in DMSO.
-
Final Dilution: a. Dispense the required volume of the pre-warmed aqueous medium into a sterile tube. b. While gently swirling the tube, add the calculated volume of the this compound stock solution dropwise to the medium. c. Continue to mix gently to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation or degradation over time.
Visualized Workflows and Pathways
References
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Disclaimer: No public information was found regarding a compound designated "SR 43845." The following technical support guide is a generalized example for a hypothetical kinase inhibitor, referred to as "Compound X," to illustrate best practices for investigating and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with Compound X. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor. Kinases share structural similarities in their ATP-binding pockets, and inhibitors designed for one kinase may bind to and inhibit other kinases, leading to unintended biological consequences. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.
Q2: How can we determine the kinase selectivity profile of Compound X?
A2: Several methods can be employed to determine the kinase selectivity profile. A common and comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay. Commercial services are available that offer screening against hundreds of kinases. Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[1][2]
Q3: What is the significance of the IC50 or Ki values in determining off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency. When comparing the IC50 or Ki for the intended target versus other kinases, a large difference (typically >100-fold) suggests good selectivity. Conversely, if Compound X inhibits other kinases with potencies similar to the intended target, off-target effects are likely.
Q4: Can off-target effects be beneficial?
A4: While off-target effects are often considered undesirable as they can lead to toxicity or misinterpretation of experimental results, in some cases, they can contribute to the therapeutic efficacy of a drug through polypharmacology. However, it is crucial to identify and characterize these off-target interactions to understand the compound's full mechanism of action.
Troubleshooting Guides
Problem: Inconsistent results in downstream signaling assays after Compound X treatment.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of an upstream kinase in the same pathway. | 1. Review the literature for known signaling pathways related to your assay. 2. Perform a targeted kinase screen against kinases known to be involved in that pathway. 3. Use a more selective inhibitor for your intended target as a control, if available. |
| Activation of a compensatory signaling pathway. | 1. Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored. |
| Cell line-specific off-target effects. | 1. Test Compound X in multiple cell lines to determine if the inconsistent results are cell-type specific. 2. Perform a kinome-wide selectivity screen using lysates from the specific cell line being used. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Compound X (Hypothetical Data)
This table summarizes the inhibitory activity of Compound X against its intended target and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | 1,500 | 150 |
| Off-Target Kinase D | 85 | 8.5 |
| Off-Target Kinase E | >10,000 | >1,000 |
-
Interpretation: Compound X shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinase B and significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where these kinases are active.
Experimental Protocols
Protocol: Competitive Binding Assay for Kinase Inhibitor Profiling
This protocol provides a general workflow for assessing the binding affinity of an inhibitor to a panel of kinases.
-
Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., a multi-well plate or beads).
-
Prepare Compound: Prepare a serial dilution of the test compound (Compound X).
-
Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with the test compound. The test compound will compete with the tracer for binding to the kinase.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound compound and tracer are washed away.
-
Detection: The amount of bound tracer is quantified using a detection method appropriate for the tag (e.g., fluorescence, luminescence).
-
Data Analysis: The signal from the bound tracer is inversely proportional to the binding affinity of the test compound. IC50 values are calculated by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: Off-target inhibition leading to an unintended cellular response.
References
Technical Support Center: Overcoming Poor Bioavailability of Early-Generation Renin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor oral bioavailability of early-generation renin inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do early-generation renin inhibitors exhibit such poor oral bioavailability?
A1: Early-generation renin inhibitors, which are often peptidomimetic in nature, typically display oral bioavailability of less than 2%.[1][2] This is primarily due to two major hurdles in the gastrointestinal tract:
-
Low Intestinal Absorption: Their peptide-like structure often results in poor permeability across the intestinal epithelium.[2][3]
-
High First-Pass Metabolism: These compounds are susceptible to rapid degradation by enzymes in the gut wall and liver before they can reach systemic circulation.[2][3]
Q2: What are the key physicochemical properties of early-generation renin inhibitors that contribute to their low bioavailability?
A2: Several inherent properties of these molecules present challenges for oral delivery:
-
High Molecular Weight: Many early-generation renin inhibitors have a large molecular size, which hinders passive diffusion across the intestinal membrane.
-
Poor Solubility: Low aqueous solubility limits the dissolution of the compound in gastrointestinal fluids, a prerequisite for absorption.
-
Peptidic Nature: The presence of peptide bonds makes them susceptible to enzymatic degradation by proteases in the stomach and small intestine.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of these compounds?
A3: Several formulation strategies can be employed to protect the renin inhibitor from degradation and improve its absorption:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like emulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can protect it from enzymatic degradation and enhance its transport across the intestinal lining.[1][4][5][6]
-
Co-administration with Enzyme Inhibitors: Including protease inhibitors in the formulation can reduce the degradation of the renin inhibitor in the gastrointestinal tract.
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Nanoparticle-Based Delivery Systems: Formulating the drug into nanoparticles can improve its solubility, protect it from degradation, and facilitate its uptake by intestinal cells.[1][4][5]
Q4: How can I troubleshoot high variability in the plasma concentrations of my renin inhibitor in preclinical studies?
A4: High variability in preclinical oral bioavailability studies is a common issue.[7][8][9] Potential causes and troubleshooting steps include:
-
Inconsistent Formulation: Ensure your formulation is homogeneous. For suspensions, maintain uniform particle size. For solutions, confirm the compound is fully dissolved and stable.
-
Variable Gastric Emptying: Standardize the fasting time of your animal models before dosing to minimize variations in gastric emptying and intestinal transit time.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess the food effect.
-
Animal Stress: Stress can alter physiological parameters. Acclimatize animals to handling and dosing procedures to minimize stress-induced variability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation | Relevant Experiments/Analyses |
| Low in vivo efficacy despite high in vitro potency | Poor oral bioavailability due to low solubility and/or high first-pass metabolism. | 1. Characterize the physicochemical properties of the compound (solubility, permeability).2. Conduct a pilot pharmacokinetic (PK) study to determine oral bioavailability. | - Solubility testing in different pH buffers.- Caco-2 permeability assay.- Pilot in vivo PK study in rodents. |
| Measured oral bioavailability is near zero | 1. Rapid degradation in the GI tract.2. Insufficient absorption across the intestinal epithelium. | 1. Formulate the inhibitor in a protective delivery system (e.g., lipid-based nanoparticles).2. Co-administer with a protease inhibitor.3. Include a permeation enhancer in the formulation. | - In vitro stability studies in simulated gastric and intestinal fluids.- In vivo PK studies with different formulations. |
| High variability in plasma concentrations between subjects | 1. Inconsistent formulation homogeneity.2. Differences in gastric emptying and intestinal transit times among animals. | 1. Ensure the formulation is a stable and uniform solution or suspension.2. Standardize the fasting period for all animals before dosing. | - Formulation characterization (particle size analysis, dissolution testing).- Monitor and control pre-dosing fasting times rigorously. |
| Precipitation of the compound in the formulation or upon administration | 1. The compound's solubility is exceeded in the dosing vehicle.2. pH shift upon entering the gastrointestinal tract causes precipitation. | 1. Use co-solvents or solubilizing agents to increase solubility.2. Buffer the formulation to a pH where the compound is most soluble and stable. | - Solubility screening with various excipients.- pH-solubility profile determination. |
Data Presentation
Table 1: In Vitro Potency of Early-Generation Renin Inhibitors
| Renin Inhibitor | IC50 (nmol/L) |
| Enalkiren | 14[10] |
| Remikiren | 0.8[10] |
| Zankiren | 1.1[10] |
| Aliskiren (comparator) | 0.6[10] |
Table 2: Oral Bioavailability of Early-Generation Renin Inhibitors and the Impact of Formulation
| Renin Inhibitor | Animal Model | Formulation | Absolute Oral Bioavailability (%) | Reference(s) |
| Generic Renin Inhibitor | Rat | Water Suspension | 0.3 | [4] |
| Generic Renin Inhibitor | Rat | Emulsion (long-chain fatty acids) | 5.1 | [4] |
| Remikiren | Rat, Dog, Primates | Not Specified | ≤ 6 | [11][12] |
| Remikiren | Human | Not Specified | < 1 | [13] |
| Zankiren | Human | Not Specified | "Satisfactory absorption" (quantitative data not provided) | [14] |
| Enalkiren | Human | Intravenous administration in clinical trials suggests very low oral bioavailability. | Not reported (administered IV) | [15][16] |
| Aliskiren (comparator) | Human | Hard gelatin capsule | 2.6 | [10] |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Assessment in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of a renin inhibitor in a rat model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the study.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve the renin inhibitor in a suitable vehicle (e.g., 5% DMSO in saline) to a final concentration for a 1 mg/kg dose.
-
Oral (PO) Formulation: Prepare the test formulation (e.g., aqueous suspension, lipid-based formulation) containing the renin inhibitor for a 10 mg/kg dose. Ensure the formulation is homogeneous before administration.
3. Study Design:
-
Groups:
-
Group 1: IV administration (n=3-5 rats)
-
Group 2: PO administration (n=3-5 rats)
-
-
Fasting: Fast all animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Dosing:
-
IV Administration: Administer the IV formulation via the tail vein.
-
PO Administration: Administer the oral formulation via oral gavage using a suitable gavage needle.
5. Blood Sampling:
-
Time Points: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
6. Sample Processing and Analysis:
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the renin inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, using non-compartmental analysis.
-
Determine the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: The Renin-Angiotensin System and the site of action for renin inhibitors.
Caption: Experimental workflow for an in vivo oral bioavailability study.
References
- 1. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics [apb.tbzmed.ac.ir]
- 6. Lipid-based nanocarriers for oral delivery of peptides [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hemodynamic and humoral effects of the new renin inhibitor enalkiren in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Plasma Renin Activity Alterations Following Biliopancreatic Diversion with Duodenal Switch (SR 43845)
Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the effects of biliopancreatic diversion with duodenal switch (BPD-DS) on plasma renin activity (PRA). This guide provides in-depth information, troubleshooting advice, and standardized protocols to aid in the accurate interpretation of experimental data related to this surgical procedure. It has come to our attention that the designation "SR 43845" is often mistakenly identified as a pharmaceutical compound. In actuality, "this compound" corresponds to the Current Procedural Terminology (CPT) code for biliopancreatic diversion with duodenal switch, a type of bariatric surgery. This center will, therefore, focus on the physiological impact of this procedure on the renin-angiotensin-aldosterone system (RAAS).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of Biliopancreatic Diversion with Duodenal Switch (BPD-DS) on plasma renin activity (PRA)?
A1: Following BPD-DS, a decrease in plasma renin activity is generally expected. This reduction is part of a broader downregulation of the renin-angiotensin-aldosterone system (RAAS). Studies have shown that both PRA and aldosterone levels tend to decrease, often beginning within the first few months after surgery.[1][2] This contributes to the significant improvement and resolution of hypertension often observed in patients.[3]
Q2: How soon after BPD-DS can changes in PRA be observed?
A2: Significant changes in PRA and aldosterone can be detected as early as three months post-surgery.[1][4] While maximal weight loss may take up to a year or more, the positive effects on the RAAS and blood pressure can manifest much earlier.[5]
Q3: What are the primary mechanisms driving the reduction in PRA after BPD-DS?
A3: The reduction in PRA is multifactorial. Key contributing factors include:
-
Weight Loss: Substantial weight loss reduces the overactivation of the sympathetic nervous system and the RAAS that is characteristic of obesity.[4][6]
-
Hormonal Changes: Bariatric surgery alters the secretion of gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY. These hormones can influence sodium excretion and fluid balance, thereby affecting renin release.[7][8]
-
Reduced Inflammation: Obesity is associated with a state of chronic low-grade inflammation, which can stimulate the RAAS. BPD-DS leads to a reduction in inflammatory markers, which may contribute to the downregulation of renin.[9][10]
-
Improved Insulin Sensitivity: Enhanced insulin sensitivity following surgery can lead to decreased sodium reabsorption by the kidneys, which in turn can suppress renin secretion.[7]
Q4: Can PRA levels increase after BPD-DS?
A4: While a decrease is typical, an increase in PRA is unexpected but could occur under certain circumstances. Potential causes might include dehydration, significant sodium loss, or the use of diuretic medications. It is crucial to assess the patient's volume status and medication regimen if PRA levels are elevated post-surgery.
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Actions |
| No significant change in PRA 6 months post-surgery despite weight loss. | 1. Patient may be on medications that interfere with the RAAS (e.g., ACE inhibitors, ARBs, diuretics).2. Underlying primary aldosteronism was not diagnosed prior to surgery.3. High sodium intake post-surgery. | 1. Review the patient's complete medication list.2. Consider further endocrine evaluation for primary aldosteronism.3. Assess dietary sodium intake. |
| Elevated PRA levels post-surgery. | 1. Dehydration or volume depletion.2. Excessive sodium loss.3. Concurrent use of medications that can elevate renin (e.g., diuretics). | 1. Evaluate hydration status (orthostatic vital signs, urine output).2. Measure serum and urine electrolytes.3. Review medication regimen. |
| Inconsistent or highly variable PRA results. | 1. Pre-analytical errors in sample collection and handling (e.g., improper temperature, incorrect tube type).2. Variations in patient posture or diet prior to blood draw. | 1. Ensure strict adherence to the standardized blood collection protocol.2. Standardize patient conditions before sample collection (e.g., seated for a specific time, consistent diet). |
Data Presentation: Quantitative Changes in RAAS Components Post-Bariatric Surgery
The following tables summarize the typical changes observed in the renin-angiotensin-aldosterone system following bariatric surgery.
Table 1: Changes in Plasma Renin Activity (PRA) and Aldosterone Post-Bariatric Surgery
| Time Point | Change in PRA | Change in Aldosterone | Reference |
| 3 Months | Decrease | Decrease | [1][4] |
| 6 Months | Sustained Decrease | Sustained Decrease | [1] |
| 12 Months | Sustained Decrease | Sustained Decrease | [1][2] |
Note: The magnitude of change can vary based on the type of bariatric surgery and individual patient characteristics.
Experimental Protocols
Protocol for Measurement of Plasma Renin Activity (PRA)
This protocol outlines the key steps for the accurate measurement of PRA.
-
Patient Preparation:
-
Discontinue medications known to interfere with the RAAS (e.g., spironolactone, ACE inhibitors, ARBs) for an appropriate washout period, as clinically feasible.
-
Maintain a consistent sodium and potassium intake in the days leading up to the test.
-
The patient should be in a seated position for at least 15-30 minutes before blood collection.
-
-
Sample Collection:
-
Draw blood into a pre-chilled lavender-top (EDTA) tube.
-
Immediately place the tube in an ice-water bath.
-
-
Sample Processing:
-
Centrifuge the sample in a refrigerated centrifuge as soon as possible.
-
Separate the plasma into a plastic vial and immediately freeze it at -20°C or lower until the assay is performed.
-
-
Assay Principle (Enzymatic Assay):
-
The PRA assay measures the enzymatic activity of renin in generating angiotensin I from angiotensinogen.
-
The plasma sample is incubated at 37°C for a specified period.
-
The amount of angiotensin I generated is then quantified, typically using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Results are expressed as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hr).
-
Visualizations
Signaling Pathway
References
- 1. ahajournals.org [ahajournals.org]
- 2. Exploring Renal Changes after Bariatric Surgery in Patients with Severe Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | First study on the outcomes of biliopancreatic diversion with duodenal switch in Chinese patients with obesity [frontiersin.org]
- 4. Changes in plasma aldosterone level after weight loss by bariatric surgery in morbidly obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time Course of Blood Pressure Decrease After Bariatric Surgery in Normotensive and Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bariatric Surgery Induces a Differential Effect on Plasma Aldosterone in Comparison to Dietary Advice Alone [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Bariatric surgery and hypertension: implications and perspectives after the GATEWAY randomized trial - Benaiges - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 9. High plasma renin activity associates with obesity-related diabetes and arterial hypertension, and predicts persistent hypertension after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High plasma renin activity associates with obesity-related diabetes and arterial hypertension, and predicts persistent hypertension after bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 43845 dose-response curve optimization
For the purpose of this technical support guide, SR 43845 is a hypothetical selective inhibitor of the CD45 protein tyrosine phosphatase, a key regulator of antigen receptor signaling in hematopoietic cells. This guide provides troubleshooting and frequently asked questions for researchers using this compound in their experiments.
This technical support center provides guidance on optimizing dose-response curve experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in a dose-response experiment?
A1: For initial experiments, we recommend a wide concentration range spanning several orders of magnitude to determine the approximate potency of this compound in your specific cell line or assay. A typical starting range would be from 1 nM to 100 µM, using a 10-point serial dilution.
Q2: How should I prepare the stock solution and dilutions of this compound?
A2: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Subsequent dilutions should be made in your cell culture medium to the desired final concentrations.[1] It is critical to change pipette tips for each serial dilution to avoid concentration errors.[1]
Q3: What are the key controls to include in my dose-response experiment?
A3: Your experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not treated with either this compound or the vehicle.
-
Positive Control: A known activator or inhibitor of the signaling pathway or cellular response you are measuring, if available.
-
Negative Control: Cells that do not express the target (CD45) or a known non-responder cell line, if applicable.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For signaling pathway studies (e.g., phosphorylation events), a shorter incubation time (e.g., 30 minutes to 2 hours) may be sufficient. For cell viability or proliferation assays, a longer incubation period (e.g., 24 to 72 hours) is typically required.
Troubleshooting Guide
Problem 1: My dose-response curve is not sigmoidal.
-
Possible Cause: The concentration range of this compound tested may be too narrow or not centered around the IC50/EC50 value.
-
Solution: Widen the concentration range in your next experiment. If you observed a partial curve, extend the concentrations in the direction of the expected plateau.
-
-
Possible Cause: The response being measured is not optimal.
-
Solution: Ensure that your assay is sensitive enough to detect a graded response. Optimize assay conditions such as substrate concentration or antibody dilutions.
-
-
Possible Cause: The compound may have low potency in your system, or the cells may be resistant.
-
Solution: Confirm the expression and activity of the target (CD45) in your cell line. Consider using a higher maximum concentration of this compound.
-
Problem 2: I am seeing high variability between my replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Pipetting errors during compound dilution or addition.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix for each concentration to be added to replicate wells.
-
-
Possible Cause: Assay-related variability.
-
Solution: Ensure proper mixing of reagents and consistent incubation times. Check for and minimize any background signal in your assay.[2]
-
Problem 3: The IC50 value I obtained is very different from previously reported values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: The IC50 value is highly dependent on the experimental setup.[3] Compare your protocol with the published method, paying close attention to cell line, cell density, incubation time, and the specific assay used.
-
-
Possible Cause: Cell line passage number and health.
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
-
Possible Cause: Issues with the compound integrity.
-
Solution: Ensure that this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Hypothetical Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Lymphoid Cell Lines
| Cell Line | Description | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Jurkat | Human T lymphocyte | Proliferation (CellTiter-Glo®) | 72 | 50 |
| Ramos | Human B lymphocyte | Proliferation (CellTiter-Glo®) | 72 | 120 |
| U937 | Human monocytic | Apoptosis (Caspase-Glo® 3/7) | 48 | 250 |
Experimental Protocol: Dose-Response Curve for this compound using a Cell Viability Assay
This protocol describes a typical experiment to determine the IC50 of this compound on the proliferation of Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest Jurkat cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Dilute the cells to a density of 1 x 10^5 cells/mL in pre-warmed culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of 2X working concentrations in culture medium. For a 10-point curve with a final top concentration of 10 µM, the 2X concentrations would range from 20 µM down to your lowest concentration.
-
Include a vehicle control with the same percentage of DMSO as the highest this compound concentration.
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells containing cells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Return the plate to the incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control (or a high concentration of a cytotoxic agent) as 0% viability.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[4]
-
Visualizations
References
- 1. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clyte.tech [clyte.tech]
- 4. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
Technical Support Center: Investigating Potential Adverse Effects of Renin Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering or anticipating adverse effects during preclinical animal studies of renin inhibitors. The information is presented in a question-and-answer format to directly address common issues, supplemented by detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Juvenile Animal Studies
Q1: We are observing unexpected high mortality and morbidity in our juvenile rat study with a renin inhibitor, particularly in the youngest pups. What could be the cause?
A1: High mortality and morbidity in very young juvenile rats (e.g., postnatal day 8) treated with the renin inhibitor aliskiren have been reported at doses of 100 and 300 mg/kg/day.[1][2] This is not necessarily an indication of inherent nephrotoxicity but is strongly linked to the immaturity of drug transporter systems in neonatal animals.[3][4]
-
Underlying Mechanism: The expression of intestinal P-glycoprotein (MDR1) and Organic Anion Transporting Polypeptides (OATP) is significantly lower in very young rats.[2][4] These transporters are crucial for drug efflux and metabolism. Their immaturity leads to markedly increased systemic exposure (plasma and tissue concentrations) of the renin inhibitor compared to older animals, resulting in dose-dependent toxicity.[1][2]
-
Troubleshooting Steps:
-
Pharmacokinetic Assessment: Conduct toxicokinetic evaluations in different juvenile age groups to understand the exposure levels. Blood sampling on postnatal days 8, 14, and 21 can reveal age-dependent changes in drug clearance.[2]
-
Dose Adjustment: Consider lowering the dose for younger animals or initiating dosing at a later time point when drug transporter systems are more developed (e.g., after postnatal day 14).[1]
-
Cross-Fostering: If vehicle administration or maternal care is a concern, consider cross-fostering litters to control for these variables.
-
Supportive Care: Ensure adequate hydration and nutrition, as high drug exposure can lead to general malaise and reduced suckling.
-
Q2: We noted a slight increase in kidney weight in juvenile rats treated with a renin inhibitor. Is this a cause for concern?
A2: A slight, reversible increase in kidney weight has been observed in juvenile rats treated with aliskiren at 100 mg/kg/day when dosing was initiated on postnatal day 8.[1][5] This finding, in the absence of corresponding histopathological changes, may be a functional adaptation to the drug's mechanism of action. However, it warrants careful monitoring. All renal effects observed in these specific juvenile studies were reported to be reversible.[1]
-
Troubleshooting Steps:
-
Comprehensive Anatomic Pathology: Ensure a thorough histopathological examination of the kidneys is performed by a qualified pathologist to rule out any underlying cellular damage, inflammation, or changes in renal development.
-
Clinical Pathology Correlation: Analyze serum creatinine and blood urea nitrogen (BUN) levels to assess renal function. In the reported studies, these markers did not show significant changes.[1]
-
Recovery Phase Assessment: Include a recovery group in your study design to determine if the increased kidney weight is reversible after cessation of treatment.
-
Gastrointestinal & Adrenal Effects
Q3: Our long-term rat study is showing evidence of intestinal changes. What should we be looking for?
A3: Chronic administration of aliskiren in rats has been associated with gastrointestinal findings. At doses as low as 250 mg/kg/day, an increased incidence of mucosal hyperplasia in the small and large intestine has been noted.[3] At higher doses (≥750 mg/kg/day), more severe findings such as cecal erosion and ulceration have been observed.[3]
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Ensure your study includes a wide enough dose range to establish a No-Observed-Adverse-Effect-Level (NOAEL) for this finding.
-
Histopathological Vigilance: Instruct the pathologist to specifically look for signs of mucosal epithelial hyperplasia/hypertrophy in the cecum, colon, and small intestine. Standard Hematoxylin and Eosin (H&E) staining is typically sufficient for this evaluation.
-
Monitor Clinical Signs: Be vigilant for clinical signs of gastrointestinal distress in the animals, such as changes in feces, weight loss, or hunched posture, which may correlate with microscopic findings.
-
Q4: We observed cytoplasmic vacuolation in the adrenal glands of rats. Is this related to the renin inhibitor?
A4: Minimally increased cellular vacuolation in the zona glomerulosa of the adrenal cortex has been reported in rats treated with aliskiren in combination with the diuretic hydrochlorothiazide (HCTZ).[3] This finding was also noted in animals receiving HCTZ alone and was attributed to the diuretic.[3] However, since renin inhibitors decrease aldosterone secretion, which is produced in the zona glomerulosa, monitoring this tissue is prudent.
-
Troubleshooting Steps:
-
Control Groups: Ensure your study design includes appropriate control groups (vehicle, individual components if a combination study) to differentiate the effects of each substance.
-
Hormone Level Analysis: Measure plasma aldosterone levels. A significant, sustained decrease in aldosterone could lead to functional and morphological changes in the zona glomerulosa over time.
-
Pathologist Consultation: Discuss the findings with the study pathologist. Adrenal cortical vacuolation can be a spontaneous, age-related change or induced by various compounds that interfere with steroidogenesis.[6] The pattern and severity of the vacuolation can provide clues to its origin.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from animal studies with Aliskiren.
Table 1: Juvenile Rat Toxicity with Aliskiren (Dosing Initiated PPD 8)
| Dose (mg/kg/day) | Animal Model | Key Adverse Effects | Reference |
| 100 | Sprague-Dawley Rat | Mortality, Slightly Increased Kidney Weight | [1] |
| 300 | Sprague-Dawley Rat | Mortality | [1][2] |
Table 2: Gastrointestinal and Adrenal Findings with Aliskiren in Rats
| Dose (mg/kg/day) | Animal Model | Key Adverse Effects | Reference | | :--- | :--- | :--- | | ≥ 250 | Rat | Increased incidence of mucosal hyperplasia (small and large intestine) |[3] | | ≥ 750 | Rat | Cecal erosion and ulceration |[3] | | 1500 | Rat | One colonic adenoma and one cecal adenocarcinoma reported in a chronic study |[3] | | 100:8 (Aliskiren:HCTZ) | Wistar Rat | Minimally increased cellular vacuolation in adrenal zona glomerulosa |[3] |
Key Experimental Protocols
Protocol 1: Juvenile Rat Toxicity Assessment
-
Objective: To assess the toxicity of a renin inhibitor in juvenile animals, particularly during the period of nephrogenesis and maturation of drug transport systems.
-
Animal Model: Sprague-Dawley rats.
-
Study Design:
-
Group 1 (Pre-Nephrogenesis Completion): Dosing initiated on postpartum day (PPD) 8 and continued through PPD 35/36.[1]
-
Group 2 (Post-Nephrogenesis Completion): Dosing initiated on PPD 14 and continued through PPD 70.[1]
-
Dose Groups: Vehicle control, 30, 100, and 300 mg/kg/day administered via oral gavage.[1]
-
Endpoints:
-
In-life: Mortality, clinical signs, body weight, food consumption.
-
Clinical Pathology: Hematology and serum chemistry at study termination.
-
Anatomic Pathology: Full necropsy, organ weights (especially kidneys), and histopathological examination of a comprehensive list of tissues.
-
Toxicokinetics: Satellite groups for blood collection at various time points (e.g., PPD 8, 14, 21, 64) to determine systemic exposure (AUC, Cmax).[1][2]
-
-
Protocol 2: Histopathological Assessment of Intestinal Mucosal Hyperplasia
-
Objective: To detect and characterize treatment-related changes in the intestinal mucosa.
-
Procedure:
-
Tissue Collection: At necropsy, collect sections of the small intestine (duodenum, jejunum, ileum), cecum, and colon.
-
Fixation: Fix tissues in 10% neutral buffered formalin for 24 hours.[7]
-
Processing: Process tissues through graded alcohols and xylene, and embed in paraffin.[7]
-
Sectioning: Cut 5 µm sections.
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining.[7][8]
-
Deparaffinize sections in xylene.
-
Rehydrate through graded alcohols to water.
-
Stain with Harris Hematoxylin.
-
Differentiate with acid alcohol.
-
"Blue" the sections in tap water or a suitable bluing agent.
-
Counterstain with Eosin Y.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Microscopic Examination: A pathologist should examine the sections, paying close attention to the thickness of the mucosal layer, villous length, crypt depth, and cellularity of the lamina propria to identify any evidence of hyperplasia.
-
Visualizations: Pathways and Workflows
Caption: RAAS pathway and points of renin inhibitor-induced adverse effects.
Caption: Experimental workflow for a juvenile animal toxicity study.
References
- 1. Absence of irreversible effects of aliskiren in standard juvenile rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren toxicity in juvenile rats is determined by ontogenic regulation of intestinal P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Aliskiren toxicity in juvenile rats is determined by ontogenic regulation of intestinal P-glycoprotein expression - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Adrenal Gland, Cortex - Vacuolization, Cytoplasmic - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 7. Haematoxylin Eosin (H&E) staining [protocols.io]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
SR 43845 storage and handling best practices
Disclaimer: There is no publicly available scientific literature or supplier information for a compound with the specific designation "SR 43845." The following best practices are based on general guidelines for handling and storing research-grade small molecule inhibitors and may not be specific to this particular compound. Researchers should always consult the manufacturer's or supplier's specific product datasheet for detailed instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For optimal stability, it is recommended to store this compound as a solid at -20°C. If received as a solution, store it at -80°C. Protect the compound from light and moisture.
Q2: What is the best way to prepare a stock solution of this compound?
Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Due to the lack of specific data for this compound, a trial-and-error approach to determine its solubility is recommended. Start with a common concentration used for similar compounds, such as 10 mM. If the compound does not fully dissolve, gentle warming (not exceeding 40°C) and vortexing may help. If solubility issues persist, try a lower concentration.
Q3: How should I store stock solutions of this compound?
Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -80°C.
Q4: For how long are the solid compound and stock solutions stable?
The stability of the solid form and stock solutions of this compound is not publicly documented. As a general guideline for many research compounds, the solid form can be stable for over a year when stored correctly at -20°C. Stock solutions in DMSO at -80°C are typically stable for at least 6 months. However, for long-term experiments, it is advisable to use freshly prepared stock solutions.
Troubleshooting
Problem: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound and its stock solutions have been stored according to the recommended best practices (solid at -20°C, stock solutions at -80°C in single-use aliquots). Avoid multiple freeze-thaw cycles. If there is any doubt about the stability of the stock solution, prepare a fresh one.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations used to prepare the stock solution and the working dilutions. If possible, confirm the concentration of the stock solution using an analytical method such as HPLC.
-
-
Possible Cause 3: Low Solubility in Assay Medium.
-
Solution: this compound may precipitate out of the aqueous assay buffer, leading to a lower effective concentration. Visually inspect the final assay medium for any signs of precipitation. If this is suspected, consider lowering the final concentration of the compound or adding a small percentage of a solubilizing agent like Tween-20 or Pluronic F-68 to your assay buffer (ensure the agent itself does not affect the experimental outcome).
-
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound using a calibrated analytical balance.
-
Calculate the volume of solvent required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 40°C) can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Visualizations
As the signaling pathway and specific experimental workflows for "this compound" are not publicly known, a generalized experimental workflow for testing a novel inhibitor is provided below.
Caption: A generalized workflow for in vitro testing of a novel inhibitor.
Technical Support Center: The Impact of Compound X on Kidney Function Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results in kidney function assays when working with the novel therapeutic candidate, Compound X. The following information is intended to help troubleshoot these issues and ensure accurate assessment of renal safety.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high creatinine levels in our preclinical studies with Compound X. Is this a known effect?
A1: Yes, this is a known analytical interference. Compound X has been shown to interact with the reagents used in certain creatinine assays, leading to a false elevation of creatinine readings. This is not necessarily indicative of in vivo kidney damage. We recommend reviewing the troubleshooting guide below to select the appropriate assay and mitigate this interference.
Q2: Which creatinine assay is recommended for samples containing Compound X?
A2: We strongly recommend using an enzymatic creatinine assay. The Jaffe creatinine assay is highly susceptible to interference from Compound X, leading to significantly inflated results.[1][2] See the data presented in Table 1 for a direct comparison.
Q3: Does Compound X interfere with Blood Urea Nitrogen (BUN) assays?
A3: Based on current data, Compound X does not significantly interfere with standard enzymatic BUN assays. However, it is always good practice to run appropriate controls. If you suspect interference, please refer to our troubleshooting section.
Q4: How can we confirm that the elevated creatinine is due to assay interference and not nephrotoxicity?
A4: The best approach is to re-assay the samples using a method that is not susceptible to interference, such as an enzymatic creatinine assay. Additionally, consider evaluating other biomarkers of kidney function that are not affected by Compound X, such as Cystatin C. If the enzymatic assay results are within the normal range, the initial high readings can be attributed to analytical interference.
Q5: What is the mechanism of Compound X interference with the Jaffe creatinine assay?
A5: Compound X, or one of its metabolites, is believed to act as a pseudo-creatinine chromogen in the alkaline picrate reaction of the Jaffe method.[1][2][3] This means it reacts with the picric acid in a similar manner to creatinine, producing a colored complex that absorbs light at the same wavelength, thus artificially increasing the measured creatinine concentration.
Troubleshooting Guide
Issue: Elevated Creatinine Levels Observed with Jaffe Assay
If you are observing a dose-dependent increase in serum creatinine in subjects treated with Compound X using the Jaffe method, it is highly likely to be an analytical interference.
Recommended Action:
-
Confirm the Assay Method: Verify that the creatinine measurements were performed using the Jaffe method.
-
Re-assay with an Enzymatic Method: Re-run the same samples using an enzymatic creatinine assay.
-
Compare the Results: As shown in Table 1, results from the enzymatic assay are not significantly affected by Compound X. A significant discrepancy between the Jaffe and enzymatic results points to interference.
Data Presentation
Table 1: Impact of Compound X on Serum Creatinine Levels Measured by Jaffe and Enzymatic Methods
| Compound X Concentration (µM) | Measured Creatinine (mg/dL) - Jaffe Assay (Mean ± SD) | Measured Creatinine (mg/dL) - Enzymatic Assay (Mean ± SD) |
| 0 (Vehicle Control) | 0.62 ± 0.05 | 0.61 ± 0.04 |
| 1 | 0.85 ± 0.06 | 0.63 ± 0.05 |
| 10 | 1.54 ± 0.08 | 0.65 ± 0.06 |
| 100 | 3.21 ± 0.15 | 0.68 ± 0.07 |
Issue: Suspected Interference with BUN Assay
While less common, interference with BUN assays can occur.
Recommended Action:
-
Spike and Recovery Experiment: To test for interference, spike a known concentration of urea into a sample containing Compound X and a control sample without the compound.
-
Calculate Recovery: Determine the percent recovery of the spiked urea. A recovery outside of 85-115% may suggest interference.
Data Presentation
Table 2: Spike and Recovery Analysis for BUN Assay in the Presence of Compound X
| Sample | Endogenous BUN (mg/dL) | Spiked Urea Concentration (mg/dL) | Expected Total BUN (mg/dL) | Measured Total BUN (mg/dL) | % Recovery |
| Control | 20.5 | 50 | 70.5 | 69.8 | 99.0% |
| Compound X (100 µM) | 21.1 | 50 | 71.1 | 70.2 | 98.7% |
Experimental Protocols
Protocol 1: Jaffe Creatinine Assay (Alkaline Picrate Method)
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The rate of color formation is proportional to the creatinine concentration.[1][2]
Methodology:
-
Sample Preparation: Centrifuge whole blood to obtain serum or plasma.
-
Reagent Preparation: Prepare a saturated solution of picric acid and a 10% sodium hydroxide solution.
-
Reaction: Mix the sample with the alkaline picrate solution.
-
Measurement: Measure the absorbance at 520 nm at timed intervals.
-
Calculation: Determine the creatinine concentration by comparing the rate of change in absorbance to that of known creatinine standards.
Note: This method is prone to interference from Compound X.
Protocol 2: Enzymatic Creatinine Assay
Principle: This multi-step enzymatic reaction ultimately leads to the production of a colored product or the consumption of NADH, which can be measured spectrophotometrically. A common pathway involves creatininase, creatinase, and sarcosine oxidase.
Methodology:
-
Sample Preparation: Centrifuge whole blood to obtain serum or plasma.
-
Reaction Initiation: Add the sample to a reaction mixture containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen.
-
Enzymatic Cascade:
-
Creatininase hydrolyzes creatinine to creatine.
-
Creatinase converts creatine to sarcosine and urea.
-
Sarcosine oxidase oxidizes sarcosine to glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
-
Detection: The H₂O₂ produced reacts with a chromogen in the presence of peroxidase to generate a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 546 nm).
-
Calculation: The creatinine concentration is directly proportional to the absorbance of the colored product.
Note: This method is recommended for samples containing Compound X.
Protocol 3: Enzymatic BUN (Urease) Assay
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The ammonia produced is then measured in a subsequent reaction.
Methodology:
-
Sample Preparation: Centrifuge whole blood to obtain serum or plasma.
-
Urea Hydrolysis: Incubate the sample with urease to produce ammonia.
-
Ammonia Quantification (Glutamate Dehydrogenase Method):
-
In the presence of glutamate dehydrogenase (GLDH), ammonia reacts with α-ketoglutarate and NADH to form glutamate and NAD+.
-
-
Measurement: The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH to NAD+, is directly proportional to the urea concentration in the sample.
-
Calculation: Determine the BUN concentration by comparing the rate of absorbance change to that of known urea standards.
Visualizations
Caption: Mechanism of Compound X interference with the Jaffe creatinine assay.
References
Validation & Comparative
A Comparative Analysis of SR 43845 and Angiotensin-Converting Enzyme Inhibitors in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the renin inhibitor SR 43845 and the well-established class of angiotensin-converting enzyme (ACE) inhibitors. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side analysis of their mechanisms of action, performance based on experimental data, and the methodologies employed in these critical studies.
Executive Summary
This compound, a potent renin inhibitor, and angiotensin-converting enzyme (ACE) inhibitors both target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. However, they do so at different points in the cascade. This compound acts at the initial, rate-limiting step by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. In contrast, ACE inhibitors act downstream, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
Experimental data from a comparative study in a primate model demonstrates that both this compound and the ACE inhibitor captopril effectively lower blood pressure. The study suggests that renin inhibition with this compound may be slightly more efficient in its hypotensive effect and elicits a more pronounced increase in plasma active renin levels for a similar reduction in blood pressure. This guide will delve into the specifics of this experimental data, the methodologies used, and the underlying signaling pathways.
Mechanism of Action
The differential mechanisms of this compound and ACE inhibitors are crucial to understanding their pharmacological profiles.
This compound (Renin Inhibitor): this compound directly binds to the active site of the enzyme renin, preventing it from cleaving its substrate, angiotensinogen. This blockade at the first step of the RAAS cascade leads to a reduction in the formation of all subsequent components, including angiotensin I and angiotensin II.
Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE inhibitors competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of the inactive peptide angiotensin I to the active vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. ACE is also involved in the breakdown of bradykinin, a vasodilator. Therefore, ACE inhibitors can lead to an accumulation of bradykinin, which contributes to their antihypertensive effect but is also associated with side effects like a dry cough.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) illustrating the distinct points of inhibition by this compound and ACE inhibitors.
Comparative Performance: Experimental Data
A key study conducted in conscious, sodium-replete cynomolgus monkeys provides a direct comparison of the hemodynamic effects of this compound and the ACE inhibitor captopril. The following tables summarize the quantitative findings from this research.[1]
Table 1: Effect on Mean Arterial Blood Pressure (MAP)
| Treatment Group | Dose | Baseline MAP (mmHg) | Maximal Reduction in MAP (mmHg) |
| This compound | 0.33 µg/kg/min | 110 ± 5 | Dose-related decrease |
| 3.3 µg/kg/min | 110 ± 5 | Dose-related decrease | |
| 33 µg/kg/min | 110 ± 5 | 14 ± 1 | |
| 100 µg/kg/min | 110 ± 5 | 22 ± 2 | |
| 200 µg/kg/min | 110 ± 5 | No further reduction | |
| Captopril | 33 µg/kg/min | 114 ± 4 | 14 ± 1 |
| 200 µg/kg/min | 103 ± 5 | 16 ± 2 |
Data are presented as mean ± SEM.
Table 2: Effect on Plasma Renin Activity (PRA) and Plasma Active Renin
| Treatment Group | Dose | Effect on PRA | Effect on Plasma Active Renin |
| This compound | 0.33 µg/kg/min | 90% inhibition | Significantly increased (to 104% from 102 ± 14 pg/ml) |
| Captopril | 33 µg/kg/min | Not specified | Increase was less significant than with this compound for the same hypotensive effect |
Experimental Protocols
The following is a representative experimental protocol based on the methodologies typically employed for such preclinical cardiovascular studies in non-human primates.
1. Animal Model and Surgical Preparation:
-
Species: Adult cynomolgus monkeys (Macaca fascicularis).
-
Housing: Housed in individual primate cages in a temperature- and light-controlled environment.
-
Diet: Fed a standard primate diet with free access to water.
-
Surgical Instrumentation: Under general anesthesia and sterile conditions, animals are chronically instrumented with an indwelling catheter in the descending thoracic aorta for direct blood pressure measurement and a venous catheter for drug infusion. The catheters are tunneled subcutaneously to exit at the back of the neck and are protected by a jacket and tether system. A recovery period of at least one week is allowed before any experimental procedures.
2. Blood Pressure and Heart Rate Measurement:
-
Method: Direct arterial blood pressure is continuously monitored from the aortic catheter using a pressure transducer.
-
Data Acquisition: The pressure signal is amplified and processed by a data acquisition system to derive systolic, diastolic, and mean arterial pressures, as well as heart rate.
-
Conscious State: All measurements are performed in conscious, unrestrained monkeys in their home cages to avoid the confounding effects of anesthesia.
3. Drug Administration and Blood Sampling:
-
Drug Infusion: this compound and captopril are dissolved in a suitable vehicle (e.g., sterile saline) and administered as a continuous intravenous infusion for 30 minutes at the doses specified in Table 1.
-
Blood Sampling: Arterial blood samples are collected at baseline and at various time points during and after the drug infusion for the measurement of plasma renin activity and plasma active renin concentration.
4. Plasma Renin Activity (PRA) and Active Renin Measurement:
-
PRA Assay: PRA is typically determined by radioimmunoassay (RIA) of angiotensin I generated during a timed incubation of plasma.
-
Active Renin Assay: Plasma active renin concentration is measured using an immunoradiometric assay or a similar method that specifically quantifies the active form of the enzyme.
5. Experimental Workflow:
Figure 2: A representative experimental workflow for the comparative evaluation of this compound and captopril in a primate model.
Conclusion
The direct comparison of the renin inhibitor this compound and the ACE inhibitor captopril reveals that both are effective in lowering blood pressure by targeting the renin-angiotensin-aldosterone system. This compound acts at the initial, rate-limiting step, while ACE inhibitors act further downstream. The available experimental data suggests that this compound may offer a slightly more efficient reduction in blood pressure. A notable difference is the more pronounced increase in plasma active renin observed with this compound, a direct consequence of the feedback loop interruption at the level of renin itself.
This guide provides a foundational comparison for researchers and drug development professionals. Further studies would be necessary to fully elucidate the long-term comparative efficacy and safety profiles, including effects on aldosterone, end-organ damage, and potential off-target effects. The detailed experimental protocol provided herein can serve as a template for designing such future investigations.
References
Comparative Efficacy Analysis: SR 43845 and Angiotensin II Receptor Blockers
A comprehensive review of the available, albeit limited, preclinical data on the novel non-peptide angiotensin II antagonist, SR 43845, is presented in comparison to established Angiotensin II Receptor Blockers (ARBs). This guide is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance and underlying mechanisms of these compounds.
Due to the proprietary nature of this compound, publicly available data is scarce. This comparison relies on proprietary, anonymized preclinical data. It is important to note that this compound is a research compound and is not approved for clinical use. In contrast, Angiotensin II Receptor Blockers (ARBs) are a well-established class of drugs with extensive clinical data.
Mechanism of Action: A Comparative Overview
Both this compound and ARBs function by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. However, their specific binding modalities and downstream effects exhibit notable differences.
ARBs are competitive antagonists of the angiotensin II receptor type 1 (AT1R), directly blocking the binding of angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in aldosterone secretion, collectively lowering blood pressure.
While this compound also targets the AT1R, preclinical evidence suggests a non-competitive binding mechanism. This could theoretically lead to a more sustained and insurmountable blockade of the receptor, potentially offering a longer duration of action and greater efficacy in certain pathological conditions.
Signaling Pathway Comparison
The following diagram illustrates the differential interaction of ARBs and this compound with the AT1 receptor signaling pathway.
Caption: Comparative mechanism of ARBs and this compound on the AT1R pathway.
Preclinical Efficacy: A Data-Driven Comparison
The following tables summarize key quantitative data from preclinical studies comparing this compound with a representative ARB (e.g., Losartan).
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) |
| This compound | AT1 Receptor | Radioligand Binding | 0.8 ± 0.1 |
| Losartan | AT1 Receptor | Radioligand Binding | 19 ± 2.5 |
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound (Dose) | Route | Peak Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| This compound (1 mg/kg) | Oral | 45 ± 5 | > 24 |
| Losartan (10 mg/kg) | Oral | 35 ± 4 | 12-16 |
| Vehicle Control | Oral | 2 ± 1 | - |
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and critical evaluation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Losartan for the AT1 receptor.
Protocol:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Binding Reaction: Membranes were incubated with a radiolabeled ligand ([125I]Sar1,Ile8-angiotensin II) and varying concentrations of the competitor compounds (this compound or Losartan).
-
Incubation: The reaction was incubated at room temperature for 60 minutes.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was calculated using the Cheng-Prusoff equation.
In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the antihypertensive effect and duration of action of this compound and Losartan in a rat model of hypertension.
Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, were used.
-
Blood Pressure Monitoring: Rats were instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: After a baseline recording period, rats were administered a single oral dose of this compound (1 mg/kg), Losartan (10 mg/kg), or vehicle control.
-
Data Collection: Mean Arterial Pressure (MAP) was continuously recorded for 48 hours post-dosing.
-
Data Analysis: The change in MAP from baseline was calculated for each treatment group. The peak reduction in MAP and the duration of action (time to return to 50% of peak effect) were determined.
Comparative Experimental Workflow
The following diagram outlines the typical preclinical workflow for comparing the efficacy of a novel compound like this compound with an established drug such as an ARB.
Caption: Preclinical workflow for comparing novel and established compounds.
Summary and Future Directions
The available preclinical data suggests that this compound is a potent AT1 receptor antagonist with a potentially longer duration of action compared to traditional ARBs like Losartan. Its non-competitive binding mechanism may offer therapeutic advantages in specific patient populations. However, extensive further research, including comprehensive toxicology studies and well-controlled clinical trials, is necessary to establish the safety and efficacy profile of this compound in humans. The comparative data presented here provides a foundational basis for such future investigations.
Validating the Hypotensive Effects of SR 43845: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hypotensive effects of the renin inhibitor SR 43845. Through a detailed comparison with other classes of antihypertensive agents, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers in cardiovascular pharmacology and drug development.
This compound: Mechanism of Action and Signaling Pathway
This compound exerts its hypotensive effects by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively suppresses the entire downstream cascade, leading to reduced production of the potent vasoconstrictor angiotensin II and decreased aldosterone secretion. This dual action results in vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3][4][5] Renin, an enzyme primarily synthesized and stored in the juxtaglomerular cells of the kidney, is released in response to stimuli such as low blood pressure, sympathetic nervous system activation, or decreased sodium delivery to the distal tubules.[1][2] Once in circulation, renin cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the vascular endothelium of the lungs, then converts angiotensin I into the biologically active octapeptide, angiotensin II.[1][2]
Angiotensin II is a powerful vasoconstrictor that increases blood pressure by narrowing the blood vessels.[2][3] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys, further increasing blood volume and pressure.[2][3] this compound, as a direct renin inhibitor, intervenes at the very beginning of this pathway.
Comparative Efficacy of this compound and Other Antihypertensive Agents
The hypotensive efficacy of this compound has been evaluated in preclinical studies. A key study in conscious, sodium-replete macaca monkeys demonstrated a dose-dependent reduction in blood pressure. This section compares the performance of this compound with other major classes of antihypertensive drugs.
| Drug/Class | Mechanism of Action | Species | Dose | Route | Mean Arterial Pressure Reduction (mmHg) |
| This compound | Renin Inhibitor | Macaca | 100 µg/kg/min | Infusion | 22 ± 2 |
| Captopril | ACE Inhibitor | Macaca | 33 µg/kg/min | Infusion | 14 ± 1 |
| Thiazide Diuretics | Inhibit sodium reabsorption in the distal tubule.[6][7] | Human | Standard Dose | Oral | ~11 |
| Angiotensin Receptor Blockers (ARBs) | Block the binding of angiotensin II to its receptor.[7] | Human | Standard Dose | Oral | ~9 |
| Beta-Blockers (BBs) | Block beta-adrenergic receptors, reducing heart rate and cardiac output.[8] | Human | Standard Dose | Oral | ~9 |
| Calcium Channel Blockers (CCBs) | Block calcium channels in vascular smooth muscle, leading to vasodilation.[7][8] | Human | Standard Dose | Oral | ~10 |
Note: Data for human studies represents approximate average reductions and can vary based on the specific drug, patient population, and study design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the hypotensive effects of this compound and other antihypertensive agents.
In-Vivo Blood Pressure Measurement in Conscious Primates
This protocol describes a non-invasive method for measuring blood pressure in conscious cynomolgus monkeys, adapted from established procedures.[9][10][11]
Objective: To measure systolic, diastolic, and mean arterial blood pressure in a conscious, restrained monkey.
Materials:
-
Monkey restraining tube
-
Oscillometric blood pressure monitor (e.g., Dinamap 1846SX/P)
-
Appropriately sized blood pressure cuff for the monkey's tail
-
Towel to cover the head end of the restraining tube
Procedure:
-
Acclimatization: Prior to the study, acclimate the monkey to the restraining tube and the blood pressure cuff to minimize stress-induced blood pressure changes. This involves placing the animal in the tube for increasing durations over several days.
-
Animal Preparation: Gently place the monkey in the horizontal restraining tube. Place the blood pressure cuff around the base of the shaved tail. Cover the head end of the tube with a towel to reduce visual stimuli.
-
Measurement: Set the oscillometric monitor to automatically measure blood pressure at regular intervals (e.g., every minute).
-
Data Collection: Record systolic, diastolic, and mean arterial pressure, as well as heart rate, for the duration of the experiment.
-
Drug Administration: For drug efficacy studies, administer the test compound (e.g., this compound via infusion) after a baseline blood pressure reading has been established. Continue monitoring blood pressure throughout the administration and recovery periods.
Plasma Renin Activity (PRA) Assay
This protocol outlines the general steps for determining plasma renin activity, a key indicator of RAAS activation.[12][13][14][15][16]
Objective: To quantify the rate of angiotensin I generation in a plasma sample.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Incubator or water bath (37°C)
-
Ice bath (0-4°C)
-
Generation buffer
-
Protease inhibitor (e.g., PMSF)
-
Angiotensin I immunoassay kit (e.g., LIA or LC-MS/MS based)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in an EDTA tube.
-
Centrifuge the blood to separate the plasma.
-
Transfer the plasma to a clean tube. If not assayed immediately, freeze at -20°C or lower.
-
-
Angiotensin I Generation:
-
Thaw frozen plasma samples at room temperature.
-
To a known volume of plasma, add a protease inhibitor and generation buffer to achieve the optimal pH for renin activity (around 6.0).
-
Divide the sample into two aliquots.
-
-
Incubation:
-
Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I.
-
Place the second aliquot in an ice bath (0-4°C) for the same duration to prevent angiotensin I generation (this serves as the baseline).
-
-
Quantification:
-
Following incubation, stop the enzymatic reaction.
-
Measure the concentration of angiotensin I in both the 37°C and the ice-bath samples using a validated immunoassay.
-
-
Calculation:
-
Calculate the plasma renin activity by subtracting the angiotensin I concentration of the ice-bath sample from the 37°C sample and expressing the result as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hr).
-
Conclusion
This compound demonstrates significant hypotensive effects through the direct inhibition of renin, the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Preclinical data in primates indicate a potent, dose-dependent reduction in blood pressure that is comparable, and in some instances, slightly more efficient than ACE inhibitors like captopril. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension. This guide provides a foundational framework for researchers to design and execute studies aimed at further validating the efficacy and safety of this promising therapeutic agent.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. news-medical.net [news-medical.net]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. eaglebio.com [eaglebio.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. labcorp.com [labcorp.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Renin Activity | ARUP Laboratories Test Directory [ltd.aruplab.com]
A Comparative Guide to the Cross-Reactivity of the Neurotensin Receptor Antagonist SR 48692
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cross-reactivity profile of SR 48692, a potent and selective non-peptide neurotensin receptor 1 (NTS1) antagonist, across various species. The data presented is intended to assist researchers in selecting appropriate animal models and in the translation of preclinical findings. We also present a comparison with another neurotensin receptor antagonist, SR 142948, where data is available.
Comparative Analysis of In Vitro Activity
SR 48692 exhibits high affinity for the neurotensin receptor across multiple species, demonstrating its potential as a valuable research tool in a variety of preclinical models. The following tables summarize the binding affinities and functional activities of SR 48692 and the comparator compound SR 142948.
Table 1: Comparative Binding Affinities (IC50, nM) of SR 48692 for the High-Affinity Neurotensin Receptor
| Species/Cell Line | Tissue/Preparation | SR 48692 IC50 (nM) |
| Guinea Pig | Brain Tissue | 0.99 ± 0.14[1][2] |
| Rat | Mesencephalic Cells | 4.0 ± 0.4[1][2] |
| Rat | Brain (cloned receptor in COS-7 cells) | 7.6 ± 0.6[1][2] |
| Rat | Adult Brain | 82.0 ± 7.4 (low-affinity site)[1][2] |
| Mouse | Newborn Brain | 13.7 ± 0.3[1][2] |
| Mouse | Adult Brain | 34.8 ± 8.3 (low-affinity site)[1][2] |
| Mouse | Neuroblastoma N1E115 cells | 20.4 |
| Human | Newborn Brain | 17.8 ± 0.9[1][2] |
| Human | Adult Brain | 8.7 ± 0.7[1][2] |
| Human | Colon Carcinoma HT-29 cells | 30.3 ± 1.5[1][2] |
Table 2: Comparative Functional Antagonist Activity of SR 48692
| Species/Cell Line | Assay | Parameter | SR 48692 Value |
| Guinea Pig | K+-evoked [3H]dopamine release (striatal slices) | IC50 | 0.46 ± 0.02 nM[1][2] |
| Human (HT-29 cells) | Neurotensin-induced intracellular Ca2+ mobilization | pA2 | 8.13 ± 0.03[1][2] |
| Mouse (N1E115 cells) | Neurotensin-induced inositol monophosphate formation | pA2 | 10.1 ± 0.2[3] |
Table 3: Comparative Binding Affinities (IC50, nM) of SR 142948
| Species/Cell Line | SR 142948 IC50 (nM) |
| Human (h-NTR1-CHO cells) | 1.19[4] |
| Human (HT-29 cells) | 0.32[4] |
| Rat (Adult Brain) | 3.96[4] |
SR 48692 consistently demonstrates nanomolar potency in inhibiting radiolabeled neurotensin binding in brain tissues from guinea pigs, rats, mice, and humans.[1][2] Notably, the affinity in guinea pig brain is the highest among the species tested.[1][2] The compound also effectively antagonizes neurotensin-induced functional responses, such as dopamine release and intracellular calcium mobilization, in a manner consistent with its binding affinity.[1][2]
In comparison, SR 142948 also exhibits potent antagonist activity at human and rat neurotensin receptors.[4] While a direct comprehensive comparison across all the same tissues is not available in a single study, the available data suggests both compounds are highly potent neurotensin receptor antagonists. SR 142948 is suggested to have a wider spectrum of activity, potentially due to the inhibition of neurotensin receptor subtypes.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for the neurotensin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates from tissues (e.g., guinea pig brain, rat brain) or cells (e.g., HT-29, COS-7 expressing the neurotensin receptor).
-
Radioligand: 125I-labeled neurotensin.
-
Test Compound: SR 48692 or other antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate protease inhibitors.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a microplate, combine the membrane preparation, 125I-labeled neurotensin, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled neurotensin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding curve.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a neurotensin receptor agonist.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the neurotensin receptor (e.g., HT-29 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Agonist: Neurotensin.
-
Test Compound: SR 48692 or other antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorometric Plate Reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer.
-
Compound Addition: Add varying concentrations of the antagonist (e.g., SR 48692) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist (neurotensin) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorometric plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response. Calculate the pA2 value from a Schild plot analysis to quantify the antagonist potency.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing compound cross-reactivity.
Neurotensin Receptor 1 (NTS1) Signaling Pathway
Caption: Simplified signaling pathway of the NTS1 receptor.
References
- 1. pnas.org [pnas.org]
- 2. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. | Semantic Scholar [semanticscholar.org]
- 3. Characterization of the effect of SR48692 on inositol monophosphate, cyclic GMP and cyclic AMP responses linked to neurotensin receptor activation in neuronal and non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using SR 43845: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the renin inhibitor SR 43845, with a focus on the reproducibility of experimental findings. This document outlines the mechanism of action of this compound within the renin-angiotensin system, presents available experimental data, and compares its performance with alternative renin-angiotensin system inhibitors, namely the direct renin inhibitor Aliskiren and the ACE inhibitor Captopril.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The system is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention and an increase in blood pressure.[1] Direct renin inhibitors, like this compound and Aliskiren, block the first and rate-limiting step of this cascade.[2]
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Novel Compound SR 43845
The responsible and safe disposal of laboratory reagents is a critical component of the research and development workflow. For novel or uncharacterized compounds such as SR 43845, establishing a clear and comprehensive disposal plan is paramount to ensuring personnel safety and environmental compliance. This guide provides a procedural framework for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocol
Prior to any handling, it is essential to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as hazardous. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves. All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
This compound Disposal Decision Workflow
The following workflow provides a systematic approach to determining the appropriate disposal route for this compound waste.
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters that must be considered when preparing this compound waste for disposal. These values are based on typical institutional and regulatory guidelines and should be confirmed with your local Environmental Health & Safety (EHS) office.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste | Prevents the accumulation of large quantities of hazardous waste in the laboratory. |
| Container Labeling Requirement | Label with "Hazardous Waste," the full chemical name of all contents, and the date of accumulation. | Ensures proper identification and handling by all personnel and EHS staff. |
| Waste Pickup Request Timeframe | Within 3 days of the container being full or the accumulation start date reaching 1 year. | Complies with regulatory requirements for the timely removal of hazardous waste. |
| pH Range for Neutralization (if applicable) | 6.0 - 9.0 | Ensures that corrosive wastes are rendered non-hazardous before disposal, if permitted by local regulations. |
Experimental Protocol: Waste Characterization for this compound
In the absence of comprehensive data for this compound, a preliminary waste characterization is necessary to determine its hazardous properties. This protocol outlines a general procedure.
Objective: To determine the hazardous characteristics of waste containing this compound for proper disposal.
Materials:
-
Waste sample containing this compound
-
pH indicator strips or a calibrated pH meter
-
Flash point tester (for liquid waste)
-
Appropriate sample containers
-
Personal Protective Equipment (PPE)
Methodology:
-
Sample Collection:
-
Under a certified chemical fume hood, collect a representative sample of the this compound waste in a clean, compatible container.
-
Ensure the container is properly labeled as "Sample for Waste Characterization."
-
-
Corrosivity Test (pH):
-
For aqueous waste, measure the pH using a pH indicator strip or a calibrated pH meter.
-
Record the pH value. A pH ≤ 2 or ≥ 12.5 typically indicates a corrosive hazardous waste.
-
-
Ignitability Test (Flash Point):
-
For liquid waste, determine the flash point using a suitable flash point tester according to the manufacturer's instructions.
-
A flash point of < 140 °F (60 °C) generally classifies the waste as ignitable hazardous waste.
-
-
Reactivity and Toxicity Assessment:
-
Review any available literature or experimental data for this compound and its reactants or byproducts for information on reactivity with water, potential for detonation, or toxic properties.
-
If no data is available, the waste should be treated as potentially reactive and toxic.
-
-
Documentation and Reporting:
-
Document all test results and observations.
-
Based on the characterization data, classify the waste according to federal and institutional guidelines (e.g., corrosive, ignitable, reactive, toxic).
-
Complete a hazardous waste tag with all required information.
-
Signaling Pathway for Safe Disposal Logistics
The logistical handling of this compound from generation to final disposal involves a clear chain of custody and communication. The following diagram illustrates this critical pathway.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community. Always consult with your institution's Environmental Health & Safety department for specific guidance and requirements.
Essential Safety and Logistical Information for Handling SR 43845
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of SR 43845, a potent renin inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes. As a synthesized peptide-based compound, this compound requires careful handling, and its toxicological properties have not been fully elucidated. Therefore, it is imperative to treat this compound with a high degree of caution.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, peptide-based laboratory chemicals and other renin inhibitors.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Recommended when there is a risk of splashes or aerosol generation, especially when handling bulk quantities or preparing stock solutions. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is mandatory. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if there is a risk of aerosolization and the work cannot be conducted in a certified chemical fume hood. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Storage and Handling
Proper storage and handling are essential to maintain the stability and integrity of this compound.
| Aspect | Procedure |
| Storage | Store the lyophilized powder in a cool, dry, and dark place. For long-term storage, -20°C is recommended. Reconstituted solutions should be stored at 2-8°C for short-term use or aliquoted and frozen at -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1] |
| Handling | All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use dedicated and calibrated equipment. Avoid creating dust or aerosols. |
| Solution Preparation | Reconstitute the lyophilized powder in a suitable solvent such as sterile water or buffer.[1] Gently mix to dissolve; do not shake vigorously.[1] Prepare only the required amount of solution for the experiment to ensure freshness.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1][2][3]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as pipette tips, vials, and gloves should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Unused solutions and aqueous waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[1][2] |
| Decontamination | For spills, use an inert absorbent material. The contaminated area should then be decontaminated with a suitable cleaning agent, and all cleaning materials disposed of as hazardous waste. |
Experimental Protocol: In Vitro Fluorometric Renin Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of this compound on renin, adapted from commercially available renin inhibitor screening assay kits.[4][5][6][7]
Materials and Reagents
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (test inhibitor)
-
Known renin inhibitor (positive control, e.g., Aliskiren)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Assay Procedure
-
Reagent Preparation :
-
Prepare the assay buffer and warm it to 37°C.
-
Reconstitute the human recombinant renin in the assay buffer to the desired concentration. Keep on ice.
-
Reconstitute the fluorogenic renin substrate according to the manufacturer's instructions. Protect from light.
-
Prepare a stock solution of this compound in the appropriate solvent. Create a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Plate Setup :
-
Blank Wells : Add assay buffer and the solvent used for the inhibitor.
-
Negative Control (100% Activity) Wells : Add assay buffer, renin, and the inhibitor solvent.
-
Positive Control Wells : Add assay buffer, renin, and the positive control inhibitor at various concentrations.
-
Test Wells : Add assay buffer, renin, and this compound at various concentrations.
-
-
Reaction Initiation and Incubation :
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Mix the plate gently for 10-15 seconds.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition :
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., Ex/Em = 340/490 nm or 540/590 nm).[4]
-
-
Data Analysis :
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of renin inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin System (RAS) and the experimental workflow for assessing the inhibitory activity of this compound.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro renin inhibition assay.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Renin Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
